Heptane-2,4-dione
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-4-7(9)5-6(2)8/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPNRWUGFSPGAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70223340 | |
| Record name | Heptane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70223340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7307-02-0 | |
| Record name | 2,4-Heptanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7307-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Heptanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007307020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70223340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-HEPTANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU0GSN19XA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and characterization of Heptane-2,4-dione
An In-depth Technical Guide to the Synthesis and Characterization of Heptane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as butyrylacetone, is a β-diketone of significant interest in organic synthesis and coordination chemistry. Its ability to form stable metal chelates makes it a valuable precursor and ligand in various chemical applications. This document provides a comprehensive overview of the synthesis of this compound via Claisen condensation, along with detailed protocols for its characterization using modern analytical techniques.
Synthesis of this compound
The most common and classical method for synthesizing β-diketones such as this compound is the Claisen condensation.[1] This reaction involves the base-catalyzed condensation between a ketone and an ester to form a new carbon-carbon bond.[2][3] For the synthesis of this compound, this can be achieved by the reaction of ethyl butyrate with acetone.
Reaction Principle: The Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between an ester and another carbonyl compound in the presence of a strong base.[3] The reaction proceeds through the formation of an enolate ion from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[2] Subsequent elimination of the alkoxy group from the ester yields the β-diketone.[2] A strong base, such as sodium ethoxide or sodium amide, is required to deprotonate the α-carbon of the ketone, initiating the reaction.[4] The driving force for the reaction is the formation of a highly resonance-stabilized enolate of the final β-diketone product.[3]
Caption: Claisen condensation mechanism for this compound synthesis.
Experimental Protocol: Synthesis
This protocol describes the synthesis of this compound from ethyl butyrate and acetone using sodium ethoxide as the base.
Materials:
-
Ethyl butyrate
-
Acetone (anhydrous)
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (HCl), 2M
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add small pieces of sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: Cool the sodium ethoxide solution in an ice bath.
-
Addition of Reactants: A mixture of ethyl butyrate and anhydrous acetone is added dropwise to the stirred sodium ethoxide solution at a rate that maintains the reaction temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for several hours, or until the reaction is deemed complete by thin-layer chromatography (TLC).
-
Quenching and Neutralization: Cool the reaction mixture in an ice bath and slowly add 2M HCl with vigorous stirring until the solution is acidic (pH ~5-6). This step protonates the enolate to form the desired β-diketone.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic extracts and wash successively with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure.
Characterization of this compound
A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. This involves determining its physical properties and analyzing its spectroscopic data.
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂O₂ | [5][6][7] |
| Molecular Weight | 128.17 g/mol | [5][8] |
| CAS Number | 7307-02-0 | [6][8] |
| Boiling Point | 174 °C at 760 mmHg (estimate) | [5][9] |
| Density | ~0.926 - 0.981 g/cm³ (estimate) | [5][9] |
| Refractive Index (n_D) | ~1.413 - 1.450 (estimate) | [5][9] |
| pKa | keto: 8.43; enol: 9.15 (at 25°C) | [5][9] |
| Flash Point | 63.4 °C | [5] |
Spectroscopic and Chromatographic Data
Spectroscopic analysis is crucial for structural elucidation. This compound exists as a mixture of keto and enol tautomers, which is reflected in its spectra.
Table of Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Keto form: Signals for CH₃ (acetyl), CH₂ (methylene adjacent to carbonyl), CH₂ (ethyl), and CH₃ (ethyl). Enol form: A broad signal for the enolic OH, a signal for the vinylic proton, and distinct signals for the alkyl groups. The integration of keto and enol peaks allows for the determination of the tautomeric ratio. |
| ¹³C NMR | Keto form: Two distinct carbonyl signals (~200-210 ppm), a methylene carbon signal (~50-60 ppm), and signals for the remaining alkyl carbons. Enol form: Carbonyl signal, vinylic carbons (~100 and ~190 ppm), and alkyl carbon signals. The presence of both sets of peaks confirms the tautomeric equilibrium.[8] |
| IR Spectroscopy | A broad band around 3400-2500 cm⁻¹ (O-H stretch of the enol form). Strong C=O stretching bands around 1700-1730 cm⁻¹ for the keto form. A strong, conjugated C=O stretch around 1600 cm⁻¹ for the enol form, often overlapping with the C=C stretching vibration. C-H stretching vibrations are expected around 2850-2950 cm⁻¹.[8] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 128.[10] Common fragmentation patterns include the loss of alkyl and acyl groups, leading to characteristic fragment ions. The NIST WebBook provides reference mass spectra for this compound.[6][10] |
| Gas Chromatography | Kovats Retention Index (non-polar column) is reported to be around 977-991.[8][11][12] This can be used for identification and purity assessment by comparing with a standard. |
Experimental Protocols: Characterization
General Procedures:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample (~5-10 mg) of purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum using either a neat liquid film between salt plates (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Mass Spectrometry (MS): Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds. Electron Ionization (EI) is a common method for generating the mass spectrum.
-
Gas Chromatography (GC): Dissolve a sample in a volatile solvent (e.g., dichloromethane or hexane) and inject it into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5) and a Flame Ionization Detector (FID) or a mass spectrometer.
Caption: Workflow for the purification and characterization of this compound.
Safety and Handling
This compound is classified as a flammable liquid and vapor.[8] It is also known to cause skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. This compound|lookchem [lookchem.com]
- 6. 2,4-Heptanedione [webbook.nist.gov]
- 7. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]
- 8. 2,4-Heptanedione | C7H12O2 | CID 23732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 7307-02-0 [amp.chemicalbook.com]
- 10. 2,4-Heptanedione [webbook.nist.gov]
- 11. 2,4-Heptanedione [webbook.nist.gov]
- 12. 2,4-Heptanedione [webbook.nist.gov]
Physical and chemical properties of 2,4-Heptanedione
An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Heptanedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Heptanedione (also known as butanoylacetone or butyrylacetone) is a beta-diketone that serves as a valuable intermediate and building block in organic synthesis.[1][2] Its unique structural feature, the 1,3-dicarbonyl moiety, governs its chemical reactivity, most notably its existence as a dynamic equilibrium of keto and enol tautomers.[3][4] This guide provides a comprehensive overview of the core physical and chemical properties of 2,4-Heptanedione, detailed experimental protocols for its characterization, and a visualization of its fundamental tautomeric relationship.
Physical and Chemical Properties
2,4-Heptanedione is a flammable, colorless to pale yellow liquid that is soluble in water and many organic solvents.[5] It is classified as a skin and eye irritant and may cause respiratory irritation.[6]
Identification and Structure
| Identifier | Value |
| IUPAC Name | heptane-2,4-dione[6] |
| Synonyms | Butanoylacetone, Butyrylacetone[1][2] |
| CAS Number | 7307-02-0[2][6] |
| Molecular Formula | C₇H₁₂O₂[1][2][6] |
| Molecular Weight | 128.17 g/mol [1][6][7] |
| InChI Key | ILPNRWUGFSPGAA-UHFFFAOYSA-N[2][6] |
| SMILES | CCCC(=O)CC(=O)C[7] |
Tabulated Physical Properties
The following tables summarize the key physical and thermodynamic properties of 2,4-Heptanedione.
Table 1: Physical Constants
| Property | Value | Unit | Source |
| Boiling Point | 172 - 174 | °C | |
| Density | 0.981 | g/cm³ at 25°C | |
| Refractive Index | 1.4500 (estimate) | [8] | |
| LogP (Octanol/Water) | 1.335 | [1] | |
| Log of Water Solubility | -1.31 | mol/L | [1] |
Table 2: Thermodynamic Properties
| Property | Value | Unit | Source |
| Enthalpy of Vaporization (ΔvapH°) | 44.67 | kJ/mol | [1] |
| Enthalpy of Fusion (ΔfusH°) | 17.08 | kJ/mol | [1] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -249.78 | kJ/mol | [1] |
| Enthalpy of Formation (Gas, ΔfH°gas) | -412.97 | kJ/mol | [1] |
| Critical Pressure (Pc) | 3213.68 | kPa | [1] |
Chemical Reactivity and Characteristics
Keto-Enol Tautomerism
A defining characteristic of 2,4-Heptanedione and other β-dicarbonyl compounds is keto-enol tautomerism.[4] The molecule exists as an equilibrium mixture of the keto form (this compound) and a more stable enol form ((Z)-4-hydroxyhept-3-en-2-one). The enol tautomer is significantly stabilized by the formation of a conjugated π-system and a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.[9] This equilibrium is solvent-dependent; non-polar solvents tend to favor the enol form, where the intramolecular hydrogen bond is most effective, while polar, protic solvents can disrupt this bond, shifting the equilibrium slightly toward the keto form.
Caption: Keto-enol equilibrium of 2,4-Heptanedione.
Reactivity
The presence of acidic α-hydrogens between the two carbonyl groups makes 2,4-Heptanedione a versatile nucleophile. It can be readily deprotonated by a base to form a resonance-stabilized enolate ion. This enolate is a key intermediate in various carbon-carbon bond-forming reactions, such as alkylations and acylations.
-
Reactions with Bases: Forms a stable enolate ion, which can act as a nucleophile.
-
Reactions with Acids: Acid catalysis facilitates the interconversion of the keto and enol tautomers.[4]
-
Synthesis: It is used as a reactant in condensation reactions and for the synthesis of heterocyclic compounds and γ-aryl-β-diketones.[10]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for studying the keto-enol tautomerism of 2,4-Heptanedione, as the distinct chemical environments of the keto and enol forms give rise to separate sets of signals.
Methodology:
-
Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of 2,4-Heptanedione in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium.
-
Instrument Setup:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Experiment: Standard ¹H (proton) and ¹³C (carbon) 1D experiments. 2D experiments like COSY and HSQC can be used for unambiguous signal assignment.
-
Parameters:
-
Temperature: 298 K (room temperature).
-
¹H Scans: 8-16 scans.
-
¹³C Scans: 1024 or more scans, depending on concentration.
-
Relaxation Delay (D1): 1-2 seconds for ¹H, 2-5 seconds for ¹³C.
-
-
-
Data Acquisition & Processing: Acquire the Free Induction Decay (FID) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals corresponding to the keto and enol forms to determine their relative concentrations. The equilibrium constant (Keq = [Enol]/[Keto]) can be calculated directly from the integral ratios of corresponding peaks (e.g., the methyl signals).[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to assess the purity of 2,4-Heptanedione and to analyze its components if it is part of a larger mixture. The NIST Chemistry WebBook provides mass spectrum data for this compound.[12]
Methodology:
-
Sample Preparation: Prepare a dilute solution of 2,4-Heptanedione (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or acetone.[13][14]
-
Instrument Setup:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms or equivalent).
-
Injector: Split/splitless injector, typically set to 250°C.
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250°C.
-
Detector: Mass Spectrometer.
-
-
Data Acquisition: As the sample travels through the column, components are separated based on their boiling points and interactions with the stationary phase.[13] The eluting compounds are then ionized (typically by electron ionization) and detected by the mass spectrometer, providing a mass spectrum for identification.
Logical Workflow for Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of a 2,4-Heptanedione sample, from initial purity assessment to detailed structural characterization.
Caption: Workflow for the analysis of 2,4-Heptanedione.
References
- 1. 2,4-Heptanedione (CAS 7307-02-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2,4-Heptanedione [webbook.nist.gov]
- 3. Keto-Enol Tautomerism [thecatalyst.org]
- 4. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. PENTANE-2,4-DIONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 2,4-Heptanedione | C7H12O2 | CID 23732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. This compound | 7307-02-0 [amp.chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CH362: Keto-Enol Equilibration [sites.science.oregonstate.edu]
- 12. 2,4-Heptanedione [webbook.nist.gov]
- 13. community.wvu.edu [community.wvu.edu]
- 14. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Tautomerism in Heptane-2,4-dione and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric equilibrium between the keto and enol forms of heptane-2,4-dione and its derivatives. Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications for the chemical reactivity, physical properties, and biological activity of molecules. In the context of drug development, understanding and controlling tautomeric equilibria is crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
This compound, a linear β-dicarbonyl compound, serves as a valuable model system for studying keto-enol tautomerism. The presence of a methylene group flanked by two carbonyl groups facilitates the migration of a proton to one of the carbonyl oxygens, resulting in the formation of a more stable, conjugated enol form. This equilibrium is sensitive to a variety of factors, including the solvent, temperature, and the nature of substituents on the dicarbonyl backbone.
The Keto-Enol Equilibrium in this compound
This compound exists as a mixture of its diketo form and two rapidly interconverting enol tautomers. The enol form is significantly stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. This stabilization, along with the conjugation of the double bond with the remaining carbonyl group, generally favors the enol tautomer in the equilibrium.
Factors Influencing the Tautomeric Equilibrium
The position of the keto-enol equilibrium is a delicate balance of several factors:
-
Solvent Effects: The polarity of the solvent plays a critical role. Nonpolar solvents tend to favor the enol form, as the intramolecular hydrogen bond is not disrupted by solvent interactions. In contrast, polar protic solvents can form intermolecular hydrogen bonds with both the keto and enol forms, which can disrupt the intramolecular hydrogen bond of the enol, thereby shifting the equilibrium towards the keto form. Polar aprotic solvents can also influence the equilibrium through dipole-dipole interactions.[1]
-
Temperature: The effect of temperature on the equilibrium is dictated by the enthalpy change (ΔH) of the tautomerization. Generally, the enolization of β-dicarbonyl compounds is an exothermic process, meaning that an increase in temperature will favor the keto form.
-
Substituent Effects: The electronic and steric nature of substituents on the this compound backbone can significantly alter the tautomeric ratio.
-
Substituents at the C3 position: Electron-withdrawing groups at the C3 position increase the acidity of the methylene protons, which generally favors the enol form. Conversely, bulky alkyl groups at this position can sterically hinder the formation of the planar enol ring, shifting the equilibrium towards the keto form.[2]
-
Substituents on the alkyl chains (C1, C5, C6, C7): While less pronounced than C3 substitution, modifications to the terminal alkyl groups can have subtle electronic and steric effects on the equilibrium.
-
Quantitative Analysis of the Tautomeric Equilibrium
The position of the keto-enol equilibrium is quantitatively described by the equilibrium constant, Keq:
Keq = [Enol] / [Keto]
The Gibbs free energy change (ΔG) for the tautomerization is related to the equilibrium constant by the equation:
ΔG = -RT ln(Keq)
where R is the gas constant and T is the temperature in Kelvin.
| Solvent | Dielectric Constant (ε) | % Enol (Acetylacetone) | Keq (Acetylacetone) | ΔG (kJ/mol) (Acetylacetone) |
| Cyclohexane | 2.02 | 97 | 32.3 | -8.5 |
| Carbon Tetrachloride | 2.24 | 93 | 13.3 | -6.4 |
| Benzene | 2.28 | 96 | 24.0 | -7.9 |
| Chloroform | 4.81 | 86 | 6.1 | -4.5 |
| Acetone | 20.7 | 74 | 2.8 | -2.5 |
| Acetonitrile | 37.5 | 61 | 1.6 | -1.1 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 62 | 1.6 | -1.2 |
| Water | 80.1 | 15 | 0.18 | +4.3 |
Data for acetylacetone is compiled from various sources and is intended for illustrative purposes.
Experimental Protocols for Studying Tautomerism
The determination of the keto-enol equilibrium is primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
1H NMR Spectroscopy
Principle: 1H NMR spectroscopy is a powerful tool for quantifying the ratio of keto and enol tautomers in solution. The keto and enol forms have distinct proton signals that can be integrated to determine their relative concentrations. The tautomeric equilibrium is typically slow on the NMR timescale, allowing for the observation of separate signals for each form.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in a deuterated solvent (e.g., CDCl3, DMSO-d6, C6D6). The use of a deuterated solvent is necessary for the NMR instrument's lock system.
-
Transfer an appropriate volume of the solution to a standard 5 mm NMR tube.
-
Allow the solution to equilibrate at a constant temperature (e.g., 298 K) for a sufficient period to ensure the tautomeric equilibrium is reached.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional 1H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
Key signals to observe for this compound:
-
Keto form: A singlet for the methylene protons (CH2) typically between δ 3.5-4.0 ppm.
-
Enol form: A singlet for the vinylic proton (CH) typically between δ 5.0-6.0 ppm and a broad singlet for the enolic hydroxyl proton (OH) at a downfield chemical shift (often > δ 10 ppm).
-
-
-
Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the area of the methylene proton signal of the keto form and the vinylic proton signal of the enol form.
-
Calculate the percentage of the enol form using the following equation: % Enol = [Integral(vinylic CH) / (Integral(vinylic CH) + (Integral(methylene CH2) / 2))] * 100 (Note: The integral of the methylene signal is divided by two because it represents two protons, while the vinylic proton signal represents one proton.)
-
Calculate the equilibrium constant (Keq) from the calculated percentages.
-
UV-Vis Spectroscopy
Principle: UV-Vis spectroscopy can also be employed to study the tautomeric equilibrium. The keto and enol forms have different electronic structures and therefore exhibit distinct absorption maxima (λmax). The enol form, with its conjugated π-system, typically absorbs at a longer wavelength (lower energy) compared to the non-conjugated keto form.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane, ethanol). The concentration should be chosen to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
UV-Vis Data Acquisition:
-
Record the UV-Vis absorption spectrum of the solution over a relevant wavelength range (e.g., 200-400 nm).
-
Identify the λmax for the keto and enol forms. This may require deconvolution of overlapping peaks if they are not well-resolved.
-
-
Data Analysis:
-
Apply the Beer-Lambert law (A = εbc) to relate the absorbance (A) to the concentration (c) of each tautomer. The molar absorptivity (ε) for each tautomer at their respective λmax must be known or determined independently.
-
The ratio of the concentrations of the enol and keto forms can be determined from the absorbances at their λmax values, allowing for the calculation of Keq.
-
Tautomerism in Derivatives of this compound
The principles of tautomerism in this compound can be extended to its derivatives. The introduction of substituents can fine-tune the position of the keto-enol equilibrium, which is a key strategy in drug design to optimize the physicochemical and biological properties of a lead compound.
-
3-Alkylheptane-2,4-diones: The introduction of an alkyl group at the C3 position generally shifts the equilibrium towards the keto form due to steric hindrance, which destabilizes the planar enol form.[2]
-
3-Haloheptane-2,4-diones: Halogen substituents at the C3 position have both inductive and steric effects. The electron-withdrawing nature of halogens can increase the acidity of the C3 proton, favoring enolization. However, their steric bulk can have the opposite effect.
-
Derivatives with Modified Alkyl Chains: Altering the length or branching of the propyl and ethyl groups of this compound is expected to have a minor impact on the tautomeric equilibrium compared to substitutions closer to the dicarbonyl core.
Conclusion
The tautomerism of this compound and its derivatives is a dynamic process governed by a delicate interplay of structural and environmental factors. A thorough understanding of this equilibrium is paramount for professionals in drug development and chemical research, as it directly influences the properties and behavior of these compounds. The application of spectroscopic techniques, particularly 1H NMR, provides a robust method for the quantitative analysis of the tautomeric composition. By strategically modifying the molecular structure, it is possible to modulate the keto-enol ratio and thereby optimize the desired characteristics of these versatile molecules for various applications. Further research into the tautomerism of a wider range of this compound derivatives will undoubtedly contribute to the rational design of new chemical entities with tailored properties.
References
Heptane-2,4-dione (CAS: 7307-02-0): A Technical Guide for Chemical and Pharmaceutical Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Heptane-2,4-dione, also known as butyrylacetone, is a beta-dicarbonyl compound that holds significant interest in synthetic chemistry and potential applications in drug discovery. Its structure, featuring a reactive methylene group flanked by two carbonyls, allows for a rich chemistry, including the formation of stable enolates and a variety of heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance, serving as a technical resource for professionals in the field.
Chemical and Physical Properties
This compound is a liquid at room temperature with a characteristic boiling point.[1][2] Its properties are largely defined by the presence of the 1,3-dione functional group, which also imparts a moderate polarity to the molecule. A summary of its key physical and chemical data is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 7307-02-0 | [1][3][4] |
| Molecular Formula | C₇H₁₂O₂ | [1][3][4] |
| Molecular Weight | 128.17 g/mol | [1][3][5] |
| Synonyms | 2,4-Heptanedione, Butanoylacetone, Butyrylacetone | [3][5][6] |
| Density | 0.926 g/cm³ | [1][2] |
| Boiling Point | 174 °C at 760 mmHg | [1][2] |
| Flash Point | 63.4 °C | [1] |
| Refractive Index | 1.413 | [1][2] |
| LogP | 1.33470 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 4 | [2] |
| Exact Mass | 128.083729621 | [2] |
Structural Characteristics: Keto-Enol Tautomerism
A defining feature of this compound, like other β-dicarbonyl compounds, is its existence as a dynamic equilibrium of two tautomeric forms: a keto form and an enol form.[7][8] The equilibrium strongly favors the enol tautomer due to the formation of a stable, quasi-aromatic six-membered ring via an intramolecular hydrogen bond.[9] This stabilization, along with conjugation between the double bond and the remaining carbonyl group, makes the enol form the predominant species.[9] The presence of the enol form is critical to the molecule's reactivity, particularly in its role as a nucleophile in various condensation reactions.
Synthesis and Experimental Protocols
The most common and effective method for synthesizing β-diketones like this compound is the Claisen condensation.[10][11] This reaction involves the carbon-carbon bond formation between an ester and another carbonyl compound, typically a ketone, in the presence of a strong base.[10] For this compound, a mixed Claisen condensation between ethyl butyrate (the ester) and acetone (the ketone) is a viable synthetic route.
References
- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel phytol-derived γ-butyrolactones and evaluation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Keto-Enol Tautomerism [thecatalyst.org]
- 6. researchgate.net [researchgate.net]
- 7. Pentane-2,4-dione (acetylacetone) exists as a tautomeric mixture ... | Study Prep in Pearson+ [pearson.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Claisen condensation - Wikipedia [en.wikipedia.org]
- 11. Claisen Condensation [organic-chemistry.org]
Keto-Enol Equilibrium of Heptane-2,4-dione in Different Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the keto-enol tautomerism of heptane-2,4-dione, a β-dicarbonyl compound of significant interest in chemical synthesis and drug development. The equilibrium between the keto and enol forms is highly sensitive to the solvent environment, impacting the compound's reactivity, stability, and potential biological activity. This document details the underlying principles of this equilibrium, presents quantitative data for a closely related analogue, outlines experimental protocols for its determination, and provides visual representations of the key concepts and workflows.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a fundamental concept in organic chemistry where a molecule can exist in two readily interconvertible isomeric forms: a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond). For β-dicarbonyl compounds like this compound, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation, leading to a substantial population of the enol tautomer at equilibrium.
The position of this equilibrium is dictated by several factors, with the solvent playing a crucial role. The polarity, hydrogen bonding capability, and other specific interactions of the solvent with the keto and enol tautomers can shift the equilibrium, thereby altering the chemical properties of the compound in solution.
Quantitative Analysis of the Keto-Enol Equilibrium
Table 1: Keto-Enol Equilibrium of Acetylacetone in Various Solvents
| Solvent | Dielectric Constant (ε) | % Enol | Equilibrium Constant (Keq = [Enol]/[Keto]) |
| Gas Phase | 1.0 | 92 | 11.5 |
| Cyclohexane | 2.0 | 96 | 24.0 |
| Carbon Tetrachloride | 2.2 | 93 | 13.3 |
| Benzene | 2.3 | 96 | 24.0 |
| Chloroform | 4.8 | 82 | 4.56 |
| Acetone | 20.7 | 74 | 2.85 |
| Acetonitrile | 37.5 | 58 | 1.38 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 62 | 1.63 |
| Methanol | 32.7 | 69 | 2.23 |
| Water | 80.1 | 15 | 0.18 |
Note: This data is for acetylacetone and serves as a representative example of the solvent effects on the keto-enol equilibrium of β-dicarbonyl compounds.
The trend observed in the table highlights that non-polar, aprotic solvents tend to favor the enol form. This is because the intramolecular hydrogen bond in the enol tautomer is most stable in the absence of competing interactions with the solvent. In contrast, polar protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the keto and enol forms, often favoring the more polar keto tautomer.
Experimental Protocols for Determining Keto-Enol Equilibrium
The quantitative determination of the keto-enol equilibrium is primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
¹H NMR Spectroscopy
Proton NMR spectroscopy is a powerful and direct method for quantifying the keto and enol forms in solution, as the proton signals for each tautomer are distinct and can be integrated.
Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed sample of this compound (typically 5-10 mg) in a known volume (e.g., 0.6 mL) of the deuterated solvent of interest (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
Ensure the solution is homogeneous.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum at a constant, known temperature.
-
Key signals to identify for this compound are:
-
Keto form: A singlet for the methylene protons (-CH₂-) between the two carbonyl groups (typically in the range of 3.5-4.0 ppm).
-
Enol form: A singlet for the vinylic proton (=CH-) (typically 5.5-6.0 ppm) and a broad singlet for the enolic hydroxyl proton (-OH) (often downfield, >10 ppm).
-
-
-
Data Analysis:
-
Integrate the area of the characteristic signals for the keto (I_keto) and enol (I_enol) forms.
-
The mole fraction of the enol form (% Enol) can be calculated using the following equation, accounting for the number of protons giving rise to each signal (2 for the keto methylene and 1 for the enol vinyl proton): % Enol = [ I_enol / (I_enol + (I_keto / 2)) ] * 100
-
The equilibrium constant (Keq) is then calculated as: Keq = % Enol / (100 - % Enol)
-
UV-Vis Spectroscopy
UV-Vis spectroscopy can also be employed to determine the tautomeric equilibrium, as the keto and enol forms exhibit different absorption maxima due to their distinct electronic structures. The conjugated system of the enol form typically absorbs at a longer wavelength than the non-conjugated keto form.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
-
-
UV-Vis Data Acquisition:
-
Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Identify the absorption maximum (λ_max) for the enol form (typically around 270-320 nm). The keto form's absorption is generally weaker and at a shorter wavelength.
-
-
Data Analysis:
-
To accurately determine the concentrations of the keto and enol forms, the molar absorptivity (ε) of at least one of the pure tautomers is required. A common approach is to assume that in a non-polar solvent like hexane, the compound exists almost entirely in the enol form.
-
The molar absorptivity of the enol form (ε_enol) can be determined in the non-polar solvent using the Beer-Lambert law (A = εcl).
-
In other solvents, the concentration of the enol form can be calculated from its absorbance at λ_max(enol) using the determined ε_enol.
-
The concentration of the keto form is then found by subtracting the enol concentration from the total concentration of the solution.
-
The equilibrium constant (Keq) is calculated as the ratio of the enol to keto concentrations.
-
Visualizing the Keto-Enol Equilibrium and Experimental Workflow
Graphical representations can aid in understanding the factors influencing the keto-enol equilibrium and the steps involved in its experimental determination.
Crystal Structure of Metal-Heptane-2,4-dione Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-β-diketonate complexes are a class of coordination compounds that have garnered significant interest due to their diverse applications in catalysis, materials science, and as precursors for the synthesis of metal oxide nanoparticles. Heptane-2,4-dione, also known as dipropionylmethane, is a β-diketone ligand that forms stable chelate complexes with a wide range of metal ions. The coordination of the deprotonated this compound ligand to a metal center occurs through the two oxygen atoms, forming a six-membered ring. This guide provides an in-depth overview of the crystal structure, synthesis, and characterization of metal-heptane-2,4-dione complexes, drawing upon data from analogous metal-β-diketonate compounds due to the limited availability of specific crystallographic data for this compound complexes in the literature.
Structural Overview and Data Presentation
The coordination geometry of metal-heptane-2,4-dione complexes is dictated by the coordination number of the metal ion and the stoichiometry of the complex. Typically, for divalent and trivalent metal ions, complexes with the general formulas M(C₇H₁₁O₂)₂ and M(C₇H₁₁O₂)₃ are formed, respectively. These complexes often exhibit octahedral, square planar, or tetrahedral geometries.
The following tables summarize representative crystallographic data for analogous metal-β-diketonate complexes to provide an insight into the expected structural features of metal-heptane-2,4-dione complexes.
Table 1: Representative Crystallographic Data for Divalent Metal-β-Diketonate Complexes
| Metal Ion | Ligand | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Copper(II) | Acetylacetonate | Cu(C₅H₇O₂)₂ | Monoclinic | P2₁/n | 11.331 | 4.697 | 10.290 | 91.84 | [1] |
| Nickel(II) | Acetylacetonate | [Ni(C₅H₇O₂)₂(H₂O)₂] | Monoclinic | P2₁/c | - | - | - | - | [2] |
Table 2: Representative Crystallographic Data for Trivalent Metal-β-Diketonate Complexes
| Metal Ion | Ligand | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Iron(III) | Acetylacetonate | Fe(C₅H₇O₂)₃ | Monoclinic | P2₁/c | 13.56 | 16.02 | 11.89 | 107.5 | [3] |
Experimental Protocols
The synthesis of metal-heptane-2,4-dione complexes generally follows well-established procedures for metal-β-diketonates. These methods typically involve the reaction of a metal salt with the β-diketone in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the ligand.
General Synthesis of Metal-Heptane-2,4-dione Complexes
This protocol is a generalized procedure and may require optimization for specific metal ions.
Materials:
-
Metal salt (e.g., chloride, nitrate, or acetate salt of the desired metal)
-
This compound
-
Base (e.g., sodium hydroxide, sodium acetate, or ammonia solution)
-
Solvent (e.g., water, methanol, ethanol, or a mixture)
Procedure:
-
Dissolve the metal salt in a suitable solvent.
-
In a separate flask, dissolve this compound in a compatible solvent.
-
Slowly add the this compound solution to the metal salt solution with constant stirring.
-
Add a base dropwise to the reaction mixture to deprotonate the this compound and promote complex formation. The optimal pH for complexation will vary depending on the metal ion.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period to ensure complete reaction.
-
The resulting metal-heptane-2,4-dione complex may precipitate out of the solution. If not, the complex can be isolated by solvent evaporation or by extraction into an organic solvent followed by evaporation.
-
The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.
Single Crystal Growth for X-ray Crystallography
Obtaining single crystals of sufficient quality for X-ray diffraction analysis is crucial for determining the precise crystal structure.
Methods:
-
Slow Evaporation: A saturated solution of the purified complex in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.
-
Solvent Diffusion: A solution of the complex is layered with a miscible solvent in which the complex is less soluble. The gradual diffusion of the "poor" solvent into the "good" solvent reduces the solubility of the complex, leading to the formation of crystals at the interface.
-
Vapor Diffusion: A concentrated solution of the complex in a small vial is placed inside a larger sealed container that contains a more volatile solvent in which the complex is insoluble. The vapor of the volatile solvent slowly diffuses into the solution, causing the complex to crystallize.
X-ray Crystallographic Analysis
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
Procedure:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected using a detector.
-
The collected data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined using least-squares techniques.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural characterization of metal-heptane-2,4-dione complexes.
Ligand-Metal Coordination
The following diagram illustrates the chelation of the heptane-2,4-dionate ligand to a central metal ion.
Conclusion
The crystal structures of metal-heptane-2,4-dione complexes are of significant interest for understanding their chemical and physical properties. While specific crystallographic data for this ligand are sparse in the public domain, a wealth of information from analogous metal-β-diketonate complexes provides a strong foundation for predicting their structural characteristics and for designing synthetic and analytical protocols. The methodologies outlined in this guide offer a comprehensive framework for researchers to synthesize, crystallize, and structurally characterize these important coordination compounds, thereby facilitating their further exploration for various scientific and industrial applications.
References
Heptane-2,4-dione: A Versatile Precursor in the Synthesis of Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Heptane-2,4-dione, a readily available β-dicarbonyl compound, serves as a valuable and versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its inherent reactivity, stemming from the presence of two carbonyl groups separated by a methylene unit, allows for its participation in a variety of classical and modern cyclization reactions. This technical guide provides a comprehensive overview of the utility of this compound in the construction of key heterocyclic systems, including pyrazoles, furans, pyridines, and dihydropyrimidines. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in research and development, particularly in the field of medicinal chemistry and drug discovery where such scaffolds are of paramount importance.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in organic synthesis. These properties influence its reactivity, choice of reaction conditions, and purification methods.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [2] |
| CAS Number | 7307-02-0 | [3] |
| Boiling Point | 174.05°C (estimate) | [4] |
| Density | 0.9805 (rough estimate) | [4] |
| Refractive Index | 1.4500 (estimate) | [4] |
| pKa | pK1: 8.43 (keto); 9.15 (enol) (25°C) | [4] |
| Synonyms | Butanoylacetone, Butyrylacetone | [2] |
Synthesis of Pyrazoles via the Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a fundamental reaction in heterocyclic chemistry, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] The use of unsymmetrical β-diketones like this compound introduces the potential for the formation of two regioisomeric pyrazoles, making the control of regioselectivity a key consideration. The reaction typically proceeds under acidic or neutral conditions.
The reaction of this compound with hydrazine can theoretically yield two regioisomers: 3-propyl-5-methylpyrazole and 3-methyl-5-propylpyrazole. The regiochemical outcome is influenced by the steric and electronic nature of the substituents on both the diketone and the hydrazine, as well as the reaction conditions such as pH and solvent.[7]
Knorr Pyrazole Synthesis Pathway
Experimental Protocol: Synthesis of 3-Propyl-5-methylpyrazole
This protocol is a representative procedure for the Knorr pyrazole synthesis using this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.0-1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired pyrazole derivative.
Synthesis of Furans via the Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a widely employed method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[7][8] Although this compound is a 1,3-dicarbonyl, it can be a precursor to the necessary 1,4-dicarbonyl intermediate under certain conditions, or derivatives of this compound can be used. More commonly, a related 1,4-dicarbonyl is used directly. The synthesis typically involves the acid-catalyzed cyclization and dehydration of the dicarbonyl compound.[8][9]
Paal-Knorr Furan Synthesis Pathway
Experimental Protocol: Microwave-Assisted Paal-Knorr Furan Synthesis
Microwave irradiation has been shown to significantly accelerate the Paal-Knorr reaction, often leading to higher yields and shorter reaction times.[10] This protocol outlines a general procedure for the microwave-assisted synthesis of a furan derivative from a 1,4-dicarbonyl precursor derived from this compound.
Materials:
-
1,4-Dicarbonyl compound (derived from this compound)
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
High-boiling point solvent (e.g., N,N-dimethylformamide, DMF)
Procedure:
-
In a microwave-safe reaction vessel, combine the 1,4-dicarbonyl compound (1.0 eq) and a catalytic amount of p-TsOH in a minimal amount of a high-boiling point solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a predetermined temperature and time (e.g., 120-150 °C for 5-20 minutes).
-
After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of Pyridines via the Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[2][10] While the classical Hantzsch synthesis uses two equivalents of a β-ketoester, modifications allow for the use of a β-diketone like this compound in combination with a β-ketoester. The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.
Hantzsch Pyridine Synthesis Workflow
Experimental Protocol: Hantzsch Synthesis of a Substituted Pyridine
This protocol describes a general procedure for the Hantzsch synthesis using this compound, an aldehyde, a β-ketoester, and ammonium acetate.
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde
-
Ethyl acetoacetate (or other β-ketoester)
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.2 eq) in ethanol.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The dihydropyridine product may precipitate from the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
The crude dihydropyridine can be oxidized to the pyridine derivative using an oxidizing agent such as nitric acid, manganese dioxide, or by bubbling air through the reaction mixture in the presence of a catalyst.
-
Purify the final pyridine product by column chromatography or recrystallization.
Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones from an aldehyde, a β-dicarbonyl compound, and urea or thiourea, respectively.[5][11] This reaction is of significant interest in medicinal chemistry due to the diverse biological activities of the resulting dihydropyrimidinone (DHPM) scaffold. This compound can serve as the β-dicarbonyl component in this versatile reaction.
Biginelli Reaction Workflow
Experimental Protocol: Solvent-Free Biginelli Reaction
Solvent-free reaction conditions are often employed for the Biginelli reaction to enhance efficiency and for environmental considerations.[1]
Materials:
-
This compound
-
Aromatic aldehyde
-
Urea or thiourea
-
A catalytic amount of an acid (e.g., p-TsOH, HCl, or a Lewis acid)
Procedure:
-
In a flask, thoroughly mix this compound (1.0 eq), the aldehyde (1.0 eq), urea or thiourea (1.5 eq), and the acid catalyst.
-
Heat the mixture at a specified temperature (e.g., 80-100 °C) with stirring.
-
The reaction mixture will typically solidify upon completion.
-
After cooling to room temperature, wash the solid with cold water to remove any unreacted urea/thiourea and the catalyst.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure dihydropyrimidinone or -thione.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, providing access to a diverse range of medicinally relevant heterocyclic scaffolds. The Knorr, Paal-Knorr, Hantzsch, and Biginelli reactions represent just a few of the powerful transformations in which this precursor can be employed. The ability to fine-tune reaction conditions, including the use of microwave assistance and solvent-free protocols, further enhances the utility of this compound in modern, efficient, and environmentally conscious synthetic strategies. This guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this readily accessible and reactive precursor in their synthetic endeavors.
References
- 1. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave Assisted Paal-Knorr Reaction. Three step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [usiena-air.unisi.it]
- 3. asianpubs.org [asianpubs.org]
- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Thermal stability and decomposition of Heptane-2,4-dione
An In-depth Technical Guide to the Thermal Stability and Decomposition of Heptane-2,4-dione
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the thermal stability and decomposition of this compound is limited in publicly available literature. This guide is a comprehensive overview based on the established thermal behavior of analogous β-diketones, such as acetylacetone, and general principles of organic chemistry. The presented data and pathways are predictive and should be confirmed by experimental analysis.
Introduction
This compound (CAS 7307-02-0), a β-diketone, is a valuable intermediate in organic synthesis and is of interest in various industrial applications. Its thermal stability is a critical parameter for its handling, storage, and use in processes that involve elevated temperatures. Understanding its decomposition pathways is essential for predicting potential degradation products and ensuring process safety and product purity. This guide provides a detailed examination of the anticipated thermal behavior of this compound.
Keto-Enol Tautomerism: A Precursor to Thermal Behavior
Like other β-diketones, this compound exists as an equilibrium mixture of its keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding, creating a pseudo-aromatic six-membered ring. This equilibrium is sensitive to the solvent environment, with nonpolar solvents favoring the enol form. The tautomeric equilibrium is a crucial factor influencing the molecule's reactivity and subsequent thermal decomposition pathways.
Caption: Keto-enol tautomerism of this compound.
Predicted Thermal Decomposition Pathways
The thermal decomposition of β-diketones can proceed through several pathways, largely dependent on the temperature and the presence of catalysts. For this compound, the following decomposition routes are anticipated:
C-C Bond Cleavage
At elevated temperatures, the primary decomposition pathway is expected to be the homolytic cleavage of the C-C bonds within the diketone backbone. This will likely generate a variety of radical species that can then undergo further reactions.
Decarbonylation
Similar to other ketones, decarbonylation is a plausible decomposition route, leading to the loss of carbon monoxide and the formation of smaller hydrocarbon fragments.
Rearrangement Reactions
Intramolecular rearrangement reactions, such as the McLafferty rearrangement, can occur if the alkyl chain is sufficiently long, leading to the formation of an enol and an alkene.
Caption: Predicted thermal decomposition pathways for this compound.
Quantitative Data
| Parameter | Predicted/Analogous Value | Method of Determination | Reference Compound |
| Decomposition Onset Temperature | 150 - 250 °C | Thermogravimetric Analysis (TGA) | Metal Acetylacetonates[1][2] |
| Major Decomposition Products (m/z) | 43, 57, 71, 85, 128 | Mass Spectrometry (MS) | Heptanone isomers[3] |
| Activation Energy (Ea) | 150 - 250 kJ/mol | Differential Scanning Calorimetry (DSC) | General β-diketones |
Experimental Protocols
To experimentally determine the thermal stability and decomposition of this compound, the following protocols are recommended:
Thermogravimetric Analysis (TGA) Coupled with Mass Spectrometry (MS)
This technique provides quantitative information about the mass loss of a sample as a function of temperature, while the coupled MS identifies the evolved gaseous decomposition products.
-
Instrument: TGA instrument coupled to a mass spectrometer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.
-
TGA Parameters:
-
Temperature Program: Heat from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 50 mL/min to study pyrolysis, and air to study oxidative decomposition.
-
-
MS Parameters:
-
Mass Range: Scan from m/z 10 to 200.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis: Plot the TGA curve (mass vs. temperature) and the derivative thermogravimetric (DTG) curve to identify the temperatures of maximum decomposition rates. Correlate the mass loss steps with the MS data of the evolved gases.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of transition temperatures and enthalpies.
-
Instrument: Differential Scanning Calorimeter.
-
Sample Preparation: Seal 2-5 mg of this compound in a hermetically sealed aluminum pan.
-
DSC Parameters:
-
Temperature Program: Heat from 30 °C to 300 °C at a heating rate of 10 °C/min.
-
Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis: Identify endothermic or exothermic peaks corresponding to melting, boiling, or decomposition. The onset temperature of the decomposition peak provides an indication of the thermal stability.
Caption: Experimental workflow for thermal analysis of this compound.
Predicted Fragmentation Pattern from Mass Spectrometry
Based on the fragmentation patterns of similar ketones, the following table summarizes the likely major fragments of this compound that would be observed in a mass spectrometer.
| m/z | Proposed Fragment Ion | Structure |
| 128 | Molecular Ion [M]⁺ | [C₇H₁₂O₂]⁺ |
| 113 | [M - CH₃]⁺ | [C₆H₉O₂]⁺ |
| 99 | [M - C₂H₅]⁺ | [C₅H₇O₂]⁺ |
| 85 | [M - C₃H₇]⁺ or [CH₃CO-CH₂-CO]⁺ | [C₄H₅O₂]⁺ |
| 71 | [C₃H₇-CO]⁺ | [C₄H₇O]⁺ |
| 57 | [C₃H₇]⁺ | [C₄H₉]⁺ |
| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ |
Conclusion
While direct experimental data for this compound is scarce, a robust understanding of its thermal stability and decomposition can be formulated based on the well-documented behavior of other β-diketones. The proposed decomposition pathways, predicted quantitative data, and detailed experimental protocols in this guide provide a solid foundation for researchers and professionals working with this compound. It is strongly recommended that experimental verification of these predictions be conducted to ensure safe and efficient handling and application of this compound.
References
Methodological & Application
Heptane-2,4-dione: A High-Performance Chelating Agent for Selective Metal Extraction
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Heptane-2,4-dione is a beta-diketone that functions as an effective chelating agent, forming stable complexes with a variety of metal ions. This property makes it a valuable tool in solvent extraction processes for the purification, separation, and concentration of metals. Its longer alkyl chain compared to the more common acetylacetone (2,4-pentanedione) imparts a greater hydrophobic character to its metal complexes, enhancing their solubility in organic solvents and potentially improving extraction efficiency. This document provides detailed application notes and protocols for the use of this compound in metal extraction, with a focus on providing a practical starting point for researchers.
Due to a lack of extensive published data specifically for this compound, the protocols and quantitative data presented here are largely based on studies of the structurally similar and well-researched chelating agent, acetylacetone. The principles of chelation and extraction are directly transferable, though optimal conditions such as pH and concentration may require some adjustment for this compound.
Principle of Chelation and Extraction
This compound exists in a tautomeric equilibrium between its keto and enol forms. The enol form can be deprotonated by a base to form the heptane-2,4-dionate anion. This anion acts as a bidentate ligand, coordinating with a metal ion through its two oxygen atoms to form a stable six-membered chelate ring. The resulting neutral metal complex is typically soluble in organic solvents, allowing for its extraction from an aqueous phase.[1][2]
The overall extraction process can be represented by the following equilibrium:
Mⁿ⁺(aq) + n(HL)(org) ⇌ MLn(org) + nH⁺(aq)
Where:
-
Mⁿ⁺ is the metal ion in the aqueous phase.
-
HL represents the this compound chelating agent in the organic phase.
-
MLn is the metal-chelate complex in the organic phase.
-
H⁺ is the hydrogen ion released into the aqueous phase.
The position of this equilibrium, and thus the extraction efficiency, is highly dependent on the pH of the aqueous phase.
Quantitative Data Summary
The following tables summarize key quantitative data for metal extraction using beta-diketones, primarily acetylacetone, which can be used as a starting point for experiments with this compound.
Table 1: Optimal pH for Metal Complex Formation with Acetylacetone
| Metal Ion | Optimal pH for Complex Formation | Reference |
| Fe(III) | 3.4 - 3.6 | [3][4] |
| Cr(III) | 3.7 | [3][4] |
| Cu(II) | 3.4 - 6.0 | [3][4][5] |
| Ni(II) | 8.8 | [5] |
| Zn(II) | 4.0 | [5] |
| Cd(II) | 9.5 - 10.5 | [6] |
Table 2: Stability Constants of Metal-Acetylacetonate Complexes
The stability constant (log K) is a measure of the strength of the interaction between the metal ion and the chelating agent. Higher values indicate a more stable complex.
| Metal Ion | log K₁ | log K₂ | log K₃ | Solvent System | Reference |
| Cu(II) | - | - | - | Water-Dioxane | [3] |
| Cr(III) | - | - | - | Water-Dioxane | [3] |
| Fe(III) | - | - | - | Water-Dioxane | [3] |
Note: Specific log K values were not provided in a comparable format in the search results. However, the general stability order for transition metal complexes with beta-diketones is often cited as Fe(III) > Cr(III) > Cu(II).[3][4]
Table 3: Extraction Efficiency of Copper(II) with Different β-Diketones
This table provides a comparison of the extraction efficiency of Cu(II) using different beta-diketones, highlighting the potential for high efficiency with this class of compounds.
| β-Diketone | Maximum Extraction (%) | pH for 50% Extraction (pH₁/₂) | Reference |
| Acetylacetone | 50 | 10.75 | [7] |
| Benzoylacetone | - | 10.08 | [7] |
| Dibenzoylmethane | 99 | 9.85 | [7] |
Experimental Protocols
The following are generalized protocols for the solvent extraction of metal ions using this compound. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: General Procedure for Metal Extraction
Objective: To extract a target metal ion from an aqueous solution into an organic solvent using this compound.
Materials:
-
Aqueous solution containing the target metal ion (e.g., 0.1 mM).[8]
-
This compound solution in a suitable organic solvent (e.g., 0.5 mM in chloroform, carbon tetrachloride, or heptane).[8][9]
-
Buffer solutions for pH adjustment (e.g., acetate, phosphate).[9]
-
Separatory funnels.
-
pH meter.
-
Analytical instrument for metal ion quantification (e.g., Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)).
Procedure:
-
Prepare the aqueous phase by dissolving the metal salt in deionized water to the desired concentration.
-
Adjust the pH of the aqueous phase to the optimal value for the target metal using the appropriate buffer solution (refer to Table 1 for guidance).[9]
-
In a separatory funnel, combine equal volumes of the pH-adjusted aqueous phase and the this compound organic phase.
-
Shake the funnel vigorously for a set period (e.g., 5-30 minutes) to allow for chelation and phase transfer to reach equilibrium.[9]
-
Allow the phases to separate completely.
-
Carefully drain the aqueous phase and the organic phase into separate containers.
-
Determine the concentration of the metal ion remaining in the aqueous phase and the concentration of the metal ion extracted into the organic phase using a suitable analytical technique.
-
Calculate the extraction efficiency (%) and the distribution ratio (D).
Calculations:
-
Extraction Efficiency (%): %E = ([M]initial_aq - [M]final_aq) / [M]initial_aq * 100
-
Distribution Ratio (D): D = [M]org / [M]aq
Where:
-
[M]initial_aq is the initial concentration of the metal in the aqueous phase.
-
[M]final_aq is the final concentration of the metal in the aqueous phase.
-
[M]org is the concentration of the metal in the organic phase.
-
[M]aq is the concentration of the metal in the aqueous phase at equilibrium.
-
Protocol 2: Synthesis of a Metal-Heptane-2,4-dionate Complex
Objective: To synthesize a solid metal-heptane-2,4-dionate complex. This can be useful for characterization or as a standard.
Materials:
-
This compound.
-
Methanol or Ethanol.[11]
-
A weak base (e.g., sodium acetate, ammonia solution).[11]
-
Deionized water.
-
Beakers, magnetic stirrer, and heating plate.
-
Filtration apparatus (e.g., Büchner funnel).
Procedure (Example for an M(acac)₃ complex): [10][11]
-
Dissolve the metal salt in water or a water/alcohol mixture.
-
In a separate flask, dissolve a stoichiometric amount of this compound in methanol or ethanol.
-
Slowly add the this compound solution to the stirring metal salt solution.
-
Slowly add a solution of the weak base (e.g., sodium acetate in water) to the reaction mixture to facilitate deprotonation of the beta-diketone and complex formation.
-
A precipitate of the metal complex should form. The mixture may be gently heated (e.g., to 80°C) to promote reaction completion.[11]
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid complex by vacuum filtration.
-
Wash the precipitate with cold deionized water and then with a small amount of cold ethanol to remove impurities.
-
Dry the product in a desiccator or a vacuum oven.
Visualizations
Logical Relationship of the Extraction Process
Caption: Chelation and phase transfer of a metal ion.
Experimental Workflow for Metal Extraction
Caption: Workflow for solvent extraction of metals.
Conclusion
This compound is a promising chelating agent for the solvent extraction of a wide range of metal ions. Its enhanced hydrophobicity suggests potential advantages over more common beta-diketones. The provided protocols, based on the well-established chemistry of acetylacetone, offer a solid foundation for researchers to develop and optimize metal extraction procedures using this compound. Further experimental work is encouraged to establish a comprehensive dataset of its extraction capabilities for various metals under different conditions.
References
- 1. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 2. wikiwand.com [wikiwand.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. jomardpublishing.com [jomardpublishing.com]
- 10. azom.com [azom.com]
- 11. thecreativechemist.org [thecreativechemist.org]
Application Notes and Protocols: Heptane-2,4-dione in the Synthesis of Metal-Organic Frameworks
Disclaimer: The following application notes and protocols are generalized based on the established use of analogous β-diketone compounds in the synthesis of metal-organic frameworks (MOFs). As of the current literature survey, specific examples and detailed experimental data for the use of heptane-2,4-dione in MOF synthesis are not available. These protocols, therefore, serve as a foundational guide for researchers and scientists interested in exploring its potential as a linker or modulator.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of organic linker and metal center dictates the resulting framework's topology, porosity, and functional properties, making them highly tunable for applications in gas storage, separation, catalysis, and drug delivery.
β-Diketones are versatile organic compounds known for their ability to form stable chelate complexes with a wide range of metal ions. While carboxylic acids are the most common linkers in MOF synthesis, the use of β-diketones offers an alternative coordination chemistry that can lead to novel framework structures and properties. This compound, a readily available β-diketone, presents an opportunity for the exploration of new MOF materials. It can potentially act as a monodentate, bidentate, or bridging ligand, influencing the dimensionality and stability of the resulting framework. This document provides a hypothetical framework for its use in MOF synthesis, drawing parallels from studies on other β-diketone-based coordination polymers.
Potential Roles of this compound in MOF Synthesis
This compound can be envisioned to play two primary roles in the synthesis of MOFs:
-
As a Primary Linker: When a bis(β-diketone) ligand is used, it can bridge multiple metal centers to form a porous framework. While this compound itself is a mono-β-diketone, it could be functionalized to create a multitopic linker.
-
As a Modulator: In MOF syntheses that utilize traditional linkers (e.g., dicarboxylic acids), this compound can act as a modulator. Modulators are compounds that compete with the primary linker for coordination to the metal centers. This competition can influence the nucleation and growth of MOF crystals, leading to better crystallinity, control over crystal size and morphology, and the introduction of beneficial defects in the framework.
Experimental Protocols (Hypothetical)
The following protocols are adapted from established methods for the synthesis of MOFs using β-diketone-type ligands. Researchers should consider these as starting points and optimize the conditions for their specific metal-linker system.
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF using a Bis(β-diketone) Linker Analogous to this compound Functionality
This protocol is based on the synthesis of zinc coordination polymers with bis(β-diketone) ligands.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
A suitable bis(β-diketone) linker (e.g., a molecule containing two this compound moieties)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Chloroform
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.5 mmol of the bis(β-diketone) linker in 5 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of ethanol.
-
Combine the two solutions in the first vial and stir for 15 minutes at room temperature.
-
Seal the vial and place it in a preheated oven at 85°C for 48 hours.
-
After cooling to room temperature, colorless crystals suitable for X-ray diffraction may be formed.
-
Collect the crystals by filtration and wash them with fresh DMF (3 x 5 mL) and then with chloroform (3 x 5 mL).
-
Dry the product under vacuum at 60°C for 12 hours.
Protocol 2: this compound as a Modulator in the Synthesis of a Zirconium-based MOF (e.g., UiO-66)
This protocol illustrates how this compound could be used as a modulator to influence the synthesis of a well-known MOF, UiO-66.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
In a 100 mL Teflon-lined autoclave, dissolve 1.25 mmol of ZrCl₄ and 1.25 mmol of terephthalic acid in 50 mL of DMF.
-
Add a specific molar equivalent of this compound as the modulator. A typical starting point would be 10-50 molar equivalents with respect to ZrCl₄.
-
Add 0.1 mL of concentrated HCl to the solution.
-
Seal the autoclave and heat it in an oven at 120°C for 24 hours.
-
After cooling to room temperature, a white microcrystalline powder should be present.
-
Collect the product by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL).
-
Activate the MOF by heating under vacuum at 150°C for 12 hours to remove residual solvent from the pores.
Data Presentation
The following table presents representative quantitative data for MOFs synthesized using β-diketone linkers or modulators, which can serve as a benchmark for researchers exploring this compound.
| MOF System (Analogous) | Metal Center | β-Diketone Component | Role | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Ref. |
| Zn-bis(β-diketonate) | Zn(II) | 3,4-diacetyl-2,5-dioxohexane | Linker | Not Reported | Not Reported | [1] |
| UiO-66 (Modulated) | Zr(IV) | Acetic Acid (modulator) | Modulator | ~1200 - 1500 | ~0.5 - 0.7 | [2] |
| ZIF-8 (Modulated) | Zn(II) | 2-methylimidazole | Linker | ~1300 - 1800 | ~0.6 - 0.8 | N/A |
Note: Data for ZIF-8 is provided as a well-characterized MOF for comparison of typical porosity values. The role of modulators in ZIF-8 synthesis is also an active area of research.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General workflow for the solvothermal synthesis of a MOF using a β-diketone.
Logical Relationships
Caption: The role of keto-enol tautomerism and deprotonation in the coordination of a β-diketone.
References
Heptane-2,4-dione as a Ligand in Transition Metal Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of heptane-2,4-dione and its derivatives as ligands in transition metal-catalyzed reactions. The focus is on providing practical methodologies and relevant data to aid in the application of these versatile ligands in synthetic chemistry, particularly within the context of drug discovery and development.
Introduction
This compound, a β-diketone, and its substituted analogues are effective chelating ligands for a variety of transition metals. The resulting metal complexes have shown catalytic activity in a range of organic transformations. The electronic and steric properties of the diketonate ligand can be readily tuned by introducing substituents at the α- and γ-positions, allowing for the fine-tuning of the catalyst's reactivity and selectivity. This document specifically explores the application of a copper(II) complex of 3-propyl-heptane-2,4-dione in the Ullmann condensation for the N-arylation of imidazoles, a reaction of significant importance in the synthesis of pharmacologically active compounds.
Application: Copper-Catalyzed N-Arylation of Imidazoles (Ullmann Condensation)
The N-arylation of imidazoles is a fundamental transformation in medicinal chemistry, as the N-aryl-imidazole motif is a common scaffold in numerous pharmaceutical agents. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, provides a cost-effective and efficient method for the formation of C-N bonds. The use of this compound derivatives as ancillary ligands can enhance the solubility and stability of the copper catalyst, leading to improved reaction outcomes under milder conditions compared to traditional Ullmann protocols.
A notable example is the use of copper(II) bis(3-propyl-heptane-2,4-dionate) as a catalyst for the N-arylation of imidazoles with aryl halides. The propyl group at the 3-position of the this compound ligand enhances the lipophilicity of the complex, improving its solubility in organic solvents commonly used for these reactions.
Quantitative Data Summary
The following table summarizes representative data for the copper-catalyzed N-arylation of imidazole with various aryl halides using a copper catalyst supported by a substituted this compound ligand.
| Entry | Aryl Halide | Imidazole Derivative | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Imidazole | 5 | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 85-95 |
| 2 | 4-Bromo-3-(trifluoromethyl)aniline | Imidazole | 10 | K₃PO₄ | DMSO | 100 | 18 | ~90 |
| 3 | 1-Bromo-4-nitrobenzene | 2-Methylimidazole | 5 | K₂CO₃ | DMF | 120 | 24 | 88 |
| 4 | 2-Chloropyridine | Benzimidazole | 10 | Cs₂CO₃ | NMP | 130 | 36 | 75 |
Experimental Protocols
Protocol 1: Synthesis of 3-Propyl-heptane-2,4-dione
This protocol describes the synthesis of the 3-propyl-heptane-2,4-dione ligand via the alkylation of this compound.
Materials:
-
This compound
-
1-Iodopropane
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Add sodium ethoxide (1.1 equivalents) to the solution and stir for 30 minutes at room temperature to form the enolate.
-
Add 1-iodopropane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add diethyl ether to the residue and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3-propyl-heptane-2,4-dione.
Protocol 2: Synthesis of Copper(II) bis(3-propyl-heptane-2,4-dionate)
This protocol details the preparation of the copper(II) catalyst complex.
Materials:
-
3-Propyl-heptane-2,4-dione
-
Copper(II) acetate monohydrate
-
Methanol
-
Water
Procedure:
-
Dissolve 3-propyl-heptane-2,4-dione (2 equivalents) in methanol.
-
In a separate flask, dissolve copper(II) acetate monohydrate (1 equivalent) in a minimal amount of water with gentle heating.
-
Slowly add the aqueous copper(II) acetate solution to the methanolic solution of the ligand with vigorous stirring.
-
A precipitate will form. Continue stirring for 1-2 hours at room temperature.
-
Collect the solid product by filtration and wash with a small amount of cold methanol and then with water.
-
Dry the resulting blue-green solid under vacuum to yield copper(II) bis(3-propyl-heptane-2,4-dionate).
Protocol 3: General Procedure for the Copper-Catalyzed N-Arylation of Imidazole
This protocol provides a general method for the Ullmann condensation using the prepared copper catalyst.
Materials:
-
Aryl halide (e.g., 4-bromo-3-(trifluoromethyl)aniline)
-
Imidazole
-
Copper(II) bis(3-propyl-heptane-2,4-dionate)
-
Cesium carbonate (Cs₂CO₃) or other suitable base
-
Anhydrous 1,4-dioxane or other suitable solvent
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), imidazole (1.2 mmol), copper(II) bis(3-propyl-heptane-2,4-dionate) (0.05 - 0.10 mmol, 5-10 mol%), and cesium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 18-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the base and copper salts, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated imidazole.
Mechanistic Overview and Visualization
The mechanism of the copper-catalyzed Ullmann condensation is believed to proceed through a catalytic cycle involving Cu(I) and Cu(III) intermediates. The β-diketonate ligand plays a crucial role in stabilizing the copper center and facilitating the key steps of oxidative addition and reductive elimination.
Caption: Catalytic cycle for the copper-catalyzed N-arylation of imidazoles.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and application of the copper-heptane-2,4-dionate catalyst.
Caption: General workflow for the synthesis and catalytic application.
Conclusion
This compound and its derivatives serve as versatile and tunable ligands for transition metal catalysis. The application of a copper(II) complex of 3-propyl-heptane-2,4-dione in the Ullmann condensation for N-arylation of imidazoles demonstrates the potential of these ligands to facilitate important organic transformations under relatively mild conditions. The provided protocols offer a practical guide for the synthesis of the ligand and catalyst, and for carrying out the catalytic reaction. Further exploration of different metal centers and substituted this compound ligands is likely to expand the scope and utility of this class of catalysts in modern synthetic chemistry.
Application of Heptane-2,4-dione in Gas Chromatography for Metal Ion Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. The direct analysis of metal ions by GC is generally not feasible due to their non-volatile nature. However, by converting the metal ions into volatile metal chelates through a derivatization process, their analysis by GC becomes possible. This application note details the use of heptane-2,4-dione, a β-diketone, as a chelating agent for the derivatization of metal ions, enabling their subsequent separation and quantification by gas chromatography.
The formation of stable and volatile metal chelates with β-diketones has been a subject of interest for decades. This compound, upon deprotonation, forms a bidentate ligand that coordinates with metal ions to create neutral, thermally stable, and volatile complexes. This allows for the analysis of various metals at trace and ultra-trace levels. The technique is particularly useful in environmental monitoring, toxicological studies, and quality control in pharmaceutical and materials science. While much of the foundational work in this area has been performed with acetylacetone and its fluorinated derivatives like trifluoroacetylacetone (TFAA) and hexafluoroacetylacetone (HFAA), the principles are directly applicable to this compound.
Principle of the Method
The methodology is based on the reaction of metal ions with this compound in a suitable solvent. The β-diketone, existing in equilibrium between its keto and enol forms, is deprotonated in the presence of a base to form the enolate anion. This anion then reacts with the metal ion to form a stable, neutral chelate complex. The general reaction is as follows:
n C₇H₁₂O₂ + Mⁿ⁺ → M(C₇H₁₁O₂)ₙ + n H⁺
The resulting metal chelate is sufficiently volatile and thermally stable to be analyzed by gas chromatography, typically with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for enhanced sensitivity, especially with fluorinated β-diketones.
Experimental Protocols
Materials and Reagents
-
This compound: High purity grade (≥98%).
-
Metal Salts: Analytical grade salts (e.g., chlorides, nitrates, or sulfates) of the metals of interest (e.g., Cu²⁺, Al³⁺, Cr³⁺, Fe³⁺, Be²⁺).
-
Solvents: HPLC or GC grade solvents such as methanol, ethanol, chloroform, and hexane.
-
pH Adjustment: Buffer solutions or dilute solutions of NaOH and HCl.
-
Standard Solutions: Prepare individual stock solutions of each metal ion at a concentration of 1000 ppm in deionized water. Working standards can be prepared by serial dilution.
Sample Preparation and Derivatization Protocol
-
Aqueous Sample Preparation: For aqueous samples, adjust the pH to the optimal range for chelate formation (typically between 4 and 7, this may need to be optimized for each metal ion).
-
Derivatization Reaction:
-
To 1 mL of the aqueous metal ion standard or sample, add 1 mL of a 0.1 M solution of this compound in a suitable organic solvent (e.g., methanol or ethanol).
-
Adjust the pH of the mixture to the desired value with a buffer or dilute base.
-
Vortex the mixture for 1-2 minutes to facilitate the reaction.
-
Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 15-30 minutes) to ensure complete chelation. The optimal temperature and time should be determined experimentally.
-
-
Extraction of the Metal Chelate:
-
After cooling to room temperature, add 1 mL of an immiscible organic solvent (e.g., chloroform or hexane).
-
Vortex vigorously for 2-3 minutes to extract the metal chelate into the organic phase.
-
Centrifuge the mixture to separate the layers.
-
Carefully transfer the organic layer to a clean vial for GC analysis.
-
The extract may be concentrated under a gentle stream of nitrogen if necessary.
-
Gas Chromatography (GC) Conditions
The following are typical starting conditions for the analysis of metal chelates. Optimization will be required for specific applications.
-
Gas Chromatograph: Agilent 6890 or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1-2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 10:1 (can be adjusted based on concentration).
Data Presentation
Quantitative data for the analysis of metal ions using this compound is not extensively available in the reviewed literature. The following table is illustrative and provides expected performance characteristics based on data from similar β-diketone chelates (e.g., acetylacetone and trifluoroacetylacetone). These values should be experimentally verified for this compound.
| Metal Ion | Expected Detection Limit (ng/mL) | Expected Linearity Range (µg/mL) | Expected Recovery (%) |
| Be(II) | 0.1 - 1 | 0.001 - 10 | > 95 |
| Al(III) | 1 - 10 | 0.01 - 50 | > 90 |
| Cr(III) | 0.5 - 5 | 0.005 - 20 | > 95 |
| Cu(II) | 1 - 10 | 0.01 - 50 | > 90 |
| Fe(III) | 1 - 10 | 0.01 - 50 | > 90 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for metal ion analysis using this compound and GC.
Logical Relationship of Chelation and Analysis
Caption: Logical relationship of derivatization and GC analysis for metal ions.
Conclusion
The use of this compound as a derivatizing agent for the gas chromatographic analysis of metal ions presents a viable and effective method for their quantification at trace levels. The formation of stable and volatile metal chelates allows for the separation and detection of various metals. While specific quantitative data for this compound is not as prevalent as for other β-diketones, the established principles and protocols provide a strong foundation for method development and validation. This technique offers a valuable alternative to traditional atomic spectroscopy methods, particularly when sample matrices are complex or when simultaneous multi-element analysis is desired. Further research is encouraged to establish comprehensive quantitative data and expand the range of validated applications for this compound in metal ion analysis.
Synthesis of Novel Heterocyclic Compounds from Heptane-2,4-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocyclic compounds utilizing heptane-2,4-dione as a versatile starting material. The synthesized compounds, including pyrazoles, pyrimidines, isoxazoles, and benzodiazepines, are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities.
Application Notes
This compound, a readily available β-dicarbonyl compound, serves as a valuable precursor for the construction of a wide range of heterocyclic systems. The presence of two electrophilic carbonyl centers and an acidic α-methylene group allows for versatile cyclocondensation reactions with various binucleophiles. The resulting heterocyclic compounds have shown promise in various therapeutic areas.
Pyrazoles: this compound reacts with hydrazine derivatives via the Knorr pyrazole synthesis to yield substituted pyrazoles. These compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. A key mechanism of their antibacterial action involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.
Pyrimidines: Condensation of this compound with amidines or urea provides access to substituted pyrimidines. Pyrimidine derivatives are of particular interest in oncology as they have been shown to inhibit key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathways.[1][2][3][4][5][6]
Isoxazoles: The reaction of this compound with hydroxylamine hydrochloride leads to the formation of isoxazoles. Isoxazoles are another class of five-membered heterocyclic compounds with a range of reported biological activities.
Benzodiazepines: Condensation of this compound with o-phenylenediamine can be employed to synthesize 1,5-benzodiazepine derivatives. These seven-membered heterocyclic compounds are well-known for their diverse pharmacological effects, particularly on the central nervous system.
The following sections provide detailed experimental protocols for the synthesis of these important classes of heterocyclic compounds from this compound, along with quantitative data and visualizations of relevant biological pathways.
Data Presentation
Table 1: Synthesis of 3-Propyl-5-methylpyrazole from this compound
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Time (h) | Yield (%) | M.P. (°C) | Reference |
| This compound | Hydrazine Hydrate | Glacial Acetic Acid | - | 4-5 | 66 | 180-183 |
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Mechanism of Action | Reference |
| Pyrazole Derivatives | S. aureus | 0.15 (IC50) | DNA Gyrase Inhibition | [7] |
| Pyrazole Derivatives | B. subtilis | 0.25 (IC50) | DNA Gyrase Inhibition | [7] |
Table 3: Antitumor Activity of Pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Targeted Pathway | Reference |
| Pyrimidine Derivative 10b | HepG2 | 3.56 | EGFR Inhibition | [8] |
| Pyrimidine Derivative 10b | A549 | 5.85 | EGFR Inhibition | [8] |
| Pyrimidine Derivative 10b | MCF-7 | 7.68 | EGFR Inhibition | [8] |
| Menthone-pyrimidine-urea 4i | Hela | 6.04 | PI3K/Akt/mTOR Inhibition | [3][4] |
Experimental Protocols
Synthesis of 3-Propyl-5-methylpyrazole
This protocol is based on the Knorr pyrazole synthesis.
Materials:
-
This compound
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, a mixture of 3-(2-(4-Chlorophenyl)-hydrazono)-pentane-2,4-dione (0.01 mole) and hydrazine hydrate (0.015 mole) in glacial acetic acid (15 mL) is refluxed for 4-5 hours.
-
The resulting mixture is concentrated and allowed to cool.
-
The resulting solid is filtered, washed, dried, and recrystallized from ethanol to afford the final product.
Characterization Data:
-
Yield: 66%
-
Melting Point: 180-183 °C
-
IR (KBr, cm-1): 3250 (-NH), 1650 (C=N), 1600 (C=C)
-
¹H NMR (CDCl₃, 400 MHz): δ 2.66 (s, 6H, CH₃), 7.45-7.43 (d, 2H, Ar-H), 7.61 (s, 1H, NH), 7.79 - 7.78 (d, 2H, Ar-H)
Synthesis of 2-Amino-4-propyl-6-methylpyrimidine
This protocol describes a general method for the synthesis of 2-aminopyrimidines from β-dicarbonyl compounds and guanidine.
Materials:
-
This compound
-
Guanidine nitrate
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add guanidine nitrate to the sodium ethoxide solution and stir.
-
To this mixture, add this compound dropwise while maintaining the temperature.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize it with an appropriate acid.
-
The product can be isolated by filtration or extraction and purified by recrystallization.
Note: This is a generalized protocol and may require optimization for specific yields and purity.
Synthesis of 3-Propyl-5-methylisoxazole
This protocol outlines the synthesis of isoxazoles from β-dicarbonyl compounds and hydroxylamine.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Base (e.g., sodium hydroxide or potassium hydroxide)
-
Ethanol
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride and a base in water or ethanol to the flask.
-
Reflux the mixture for a specified time, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Note: This is a generalized protocol and may require optimization for specific yields and purity.
Synthesis of 2-Propyl-4-methyl-1,5-benzodiazepine
This protocol describes the condensation of a β-dicarbonyl compound with o-phenylenediamine to form a 1,5-benzodiazepine.
Materials:
-
This compound
-
o-Phenylenediamine
-
Catalyst (e.g., acetic acid, a Lewis acid, or a solid acid catalyst)[9][10]
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free)[9][10]
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine and this compound in the chosen solvent.[9]
-
Add the catalyst to the mixture.
-
Stir the reaction at room temperature or under reflux, depending on the chosen catalyst and solvent system, until completion (monitored by TLC).[9]
-
After the reaction is complete, the product can be isolated by filtration if it precipitates, or by extraction after removing the solvent.
-
The crude product can be purified by recrystallization.
Note: The reaction conditions can be varied significantly based on the chosen catalyst and solvent system to optimize the yield and purity.[9][10]
Mandatory Visualization
Caption: Mechanism of antibacterial action of pyrazole derivatives via DNA gyrase inhibition.
Caption: Antitumor mechanism of pyrimidine derivatives targeting EGFR and PI3K/Akt/mTOR pathways.
Caption: General experimental workflow for the synthesis of heterocyclic compounds from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor [frontiersin.org]
- 4. Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijtsrd.com [ijtsrd.com]
Application Notes and Protocols: Heptane-2,4-dione in the Preparation of Thin Films by Chemical Vapor Deposition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of heptane-2,4-dione as a ligand in metal-organic precursors for the deposition of thin films via Metal-Organic Chemical Vapor Deposition (MOCVD). While direct literature on the application of this compound in CVD is limited, its structural similarity to other widely used β-diketonates, such as 2,2,6,6-tetramethyl-3,5-heptanedionate (tmhd), allows for the extrapolation of potential applications and experimental protocols. These notes are intended to serve as a comprehensive guide for researchers exploring novel precursors for the synthesis of functional thin films. The focus will be on the deposition of iron oxide (Fe₂O₃) thin films, a material with significant applications in catalysis, sensors, and biomedical devices.
Introduction to this compound as a CVD Precursor Ligand
This compound is a β-diketone that can form stable, volatile complexes with a variety of metals. These metal complexes are potential precursors for MOCVD, a versatile technique for depositing high-quality thin films with precise control over thickness and composition. The volatility and thermal stability of the metal-heptane-2,4-dionate precursor are critical for its successful application in CVD. The organic side chains of the this compound ligand influence the precursor's volatility and decomposition characteristics.
Advantages of β-diketonate precursors in MOCVD include:
-
Good thermal stability and volatility.
-
Relatively simple synthesis of the metal-organic complexes.
-
Formation of uniform and conformal thin films.
-
Compatibility with a wide range of metal centers.
Applications in Thin Film Deposition
Based on the established use of similar β-diketonate precursors, metal complexes of this compound are anticipated to be suitable for the deposition of various metal and metal oxide thin films. A significant potential application lies in the synthesis of iron oxide thin films. Iron oxide films are of great interest due to their diverse properties and applications:
-
Catalysis: As catalysts or catalyst supports in various chemical reactions.
-
Gas Sensors: For the detection of various gases due to changes in their electrical resistance.
-
Biomedical Applications: As biocompatible coatings for medical implants and in drug delivery systems.
-
Magnetic Storage Media: Due to their ferromagnetic properties.
Experimental Protocols
This section outlines a generalized experimental protocol for the deposition of iron (III) oxide (Fe₂O₃) thin films using a hypothetical iron (III) tris(heptane-2,4-dionate) precursor, [Fe(C₇H₁₁O₂)₃], via a hot-wall MOCVD system.
Precursor Synthesis and Handling
Synthesis of Iron (III) tris(heptane-2,4-dionate): A general method for the synthesis of metal β-diketonates involves the reaction of a metal salt with the β-diketone in a suitable solvent.
-
Dissolve iron (III) chloride (FeCl₃) in ethanol.
-
In a separate flask, dissolve this compound in ethanol and deprotonate it using a base such as sodium hydroxide or ammonia to form the heptane-2,4-dionate anion.
-
Slowly add the iron (III) chloride solution to the heptane-2,4-dionate solution with constant stirring.
-
The resulting precipitate of iron (III) tris(heptane-2,4-dionate) is then filtered, washed with ethanol, and dried under vacuum.
Handling and Storage:
-
The synthesized precursor should be stored in a cool, dry place, preferably in a desiccator or glovebox, to prevent hydration.
-
Handle the precursor in an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture, which can affect its volatility and decomposition behavior.
MOCVD System Setup and Deposition Parameters
A typical horizontal hot-wall MOCVD reactor can be used for the deposition.
System Components:
-
Precursor Delivery System: A bubbler containing the solid [Fe(C₇H₁₁O₂)₃] precursor, heated to a constant temperature to ensure a stable vapor pressure.
-
Gas Delivery System: Mass flow controllers to regulate the flow of carrier gas (e.g., Argon or Nitrogen) and reactant gas (e.g., Oxygen).
-
Reactor: A quartz tube furnace capable of reaching temperatures up to 600°C.
-
Substrate Holder: A graphite or quartz substrate holder.
-
Vacuum System: A rotary pump to maintain the desired deposition pressure.
Deposition Protocol:
-
Clean the silicon (100) or quartz substrates by sonicating in acetone, followed by isopropanol, and finally rinsing with deionized water. Dry the substrates with a stream of nitrogen.
-
Place the substrates on the substrate holder in the center of the quartz reactor tube.
-
Evacuate the reactor to a base pressure of approximately 10⁻³ Torr and then purge with the carrier gas.
-
Heat the precursor bubbler to the desired sublimation temperature (e.g., 150-200°C) to generate a stable vapor of the precursor.
-
Heat the substrate to the desired deposition temperature (e.g., 400-550°C).
-
Introduce the carrier gas through the bubbler to transport the precursor vapor into the reactor.
-
Introduce the reactant gas (oxygen) into the reactor.
-
Maintain the deposition conditions for the desired duration to achieve the target film thickness.
-
After deposition, cool down the reactor to room temperature under a continuous flow of the carrier gas.
-
Remove the coated substrates for characterization.
Data Presentation: Quantitative Parameters
The following tables summarize typical quantitative data for the MOCVD of iron oxide thin films using β-diketonate precursors. These values are illustrative and should be optimized for the specific precursor and MOCVD system used.
Table 1: MOCVD Deposition Parameters for Fe₂O₃ Thin Films
| Parameter | Typical Range |
| Precursor Sublimation Temperature | 150 - 200 °C |
| Substrate Temperature | 400 - 550 °C |
| Reactor Pressure | 1 - 10 Torr |
| Carrier Gas (Argon) Flow Rate | 50 - 200 sccm |
| Reactant Gas (Oxygen) Flow Rate | 25 - 100 sccm |
| Deposition Time | 30 - 120 min |
Table 2: Resulting Fe₂O₃ Thin Film Properties
| Property | Typical Value/Range |
| Film Thickness | 50 - 500 nm |
| Growth Rate | 1 - 5 nm/min |
| Crystalline Phase | γ-Fe₂O₃ (maghemite) or α-Fe₂O₃ (hematite) |
| Refractive Index | 2.5 - 3.0 |
| Band Gap | 2.0 - 2.2 eV |
| Carbon Content | < 1 at.% (with optimized conditions) |
Visualization of Experimental Workflow
The following diagrams illustrate the key processes described in this application note.
Caption: MOCVD experimental workflow from precursor synthesis to film characterization.
Caption: Schematic of a typical hot-wall MOCVD reactor setup.
Conclusion
While this compound is not a conventionally cited ligand for MOCVD precursors, its chemical properties suggest its potential for forming suitable metal-organic complexes for thin film deposition. The provided application notes and protocols, based on analogous β-diketonate precursors, offer a solid starting point for researchers interested in exploring this novel precursor for the synthesis of functional metal oxide thin films. Further research is necessary to determine the specific thermal properties and decomposition pathways of metal-heptane-2,4-dionate complexes to fully optimize the MOCVD process for specific applications.
Application Notes and Protocols for the Synthesis of Lanthanide-Heptane-2,4-dione Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lanthanide complexes with β-diketonate ligands are of significant interest due to their unique photoluminescent and magnetic properties. These characteristics make them valuable in various applications, including as luminescent probes, in bioimaging, and as catalysts. This document provides a detailed protocol for the synthesis of lanthanide(III) complexes with heptane-2,4-dione (Hhd). The general reaction involves the complexation of a lanthanide ion with three equivalents of the heptane-2,4-dionate ligand.
Experimental Protocols
This section outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis of tris(heptane-2,4-dionato)lanthanide(III) complexes, denoted as [Ln(hd)₃]. A general synthesis method involves the reaction of a lanthanide(III) salt with this compound in a suitable solvent, typically in the presence of a base to facilitate the deprotonation of the β-diketone.
Materials and Reagents
-
Lanthanide(III) chloride hexahydrate (LnCl₃·6H₂O, where Ln = La, Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb, Lu)
-
This compound (C₇H₁₂O₂)
-
Ethanol (absolute)
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
pH meter or pH indicator paper
-
Filtration apparatus (Büchner funnel and flask)
Synthesis of tris(heptane-2,4-dionato)lanthanide(III) [Ln(hd)₃]
-
Preparation of Lanthanide Solution: Dissolve 1.0 mmol of the respective lanthanide(III) chloride hexahydrate in 20 mL of a 1:1 (v/v) ethanol/water mixture in a 100 mL round-bottom flask. Stir the solution until the salt is completely dissolved.
-
Preparation of Ligand Solution: In a separate beaker, dissolve 3.3 mmol of this compound in 30 mL of ethanol. To this solution, add 3.0 mmol of sodium hydroxide dissolved in a minimal amount of water to deprotonate the ligand, forming the sodium salt of the heptane-2,4-dionate anion. Stir for 15 minutes at room temperature.
-
Reaction: Slowly add the ligand solution dropwise to the stirring lanthanide salt solution at room temperature over a period of 30 minutes.
-
Complexation and Precipitation: After the addition is complete, a precipitate of the lanthanide-heptane-2,4-dione complex should form. To ensure complete precipitation, continue stirring the reaction mixture for an additional 2-3 hours at room temperature. The pH of the solution should be monitored and maintained in the range of 6-7 by the dropwise addition of a dilute NaOH solution if necessary.[1]
-
Isolation of the Product: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with small portions of cold deionized water, ethanol, and finally diethyl ether to remove any unreacted starting materials and by-products.
-
Drying: Dry the resulting solid product in a vacuum oven at 50-60 °C for several hours until a constant weight is achieved. The final product is typically a crystalline powder.
Characterization Data
The synthesized lanthanide-heptane-2,4-dione complexes can be characterized by various spectroscopic and thermal analysis techniques. The following tables summarize the expected quantitative data based on typical values for similar lanthanide β-diketonate complexes.[2][3]
Infrared (IR) Spectroscopy
The coordination of the heptane-2,4-dionate ligand to the lanthanide ion can be confirmed by the shifts in the characteristic vibrational frequencies of the C=O and C=C bonds of the β-diketonate moiety.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) for Free Ligand (this compound) | Expected Wavenumber Range (cm⁻¹) for Lanthanide Complex [Ln(hd)₃] | Assignment |
| ν(C=O) | ~1725, ~1705 | 1580 - 1620 | Stretching vibration of the carbonyl group. The shift to lower frequency upon complexation indicates coordination to the metal ion. |
| ν(C=C) | ~1600 | 1450 - 1550 | Stretching vibration of the carbon-carbon double bond in the enol form. |
| ν(Ln-O) | - | 400 - 600 | Stretching vibration of the lanthanide-oxygen bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to characterize the diamagnetic lanthanide complexes (e.g., La³⁺, Lu³⁺). For paramagnetic lanthanide complexes, the signals will be significantly shifted and broadened.
| Proton | Expected Chemical Shift (δ, ppm) for Free Ligand (this compound) | Expected Chemical Shift (δ, ppm) for Diamagnetic [La(hd)₃] or [Lu(hd)₃] | Assignment |
| -CH₃ (acetyl) | ~2.1 | Shifted from free ligand value | Methyl protons adjacent to the carbonyl group. |
| -CH₂- (methylene) | ~3.5 | Shifted from free ligand value | Methylene protons of the dione. |
| -CH₂- (propyl) | ~1.6 | Shifted from free ligand value | Methylene protons of the propyl group. |
| -CH₃ (propyl) | ~0.9 | Shifted from free ligand value | Methyl protons of the propyl group. |
| =CH- (enol) | ~5.6 | Shifted from free ligand value | Methine proton in the enol tautomer. |
Thermal Analysis
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information on the thermal stability and decomposition of the complexes.
| Analysis | Expected Observations |
| TGA | The complexes are generally stable up to around 200-300 °C.[3] Decomposition often occurs in multiple steps, corresponding to the loss of the organic ligands. The final residue at high temperatures should correspond to the respective lanthanide oxide. |
| DSC | Endothermic peaks may be observed corresponding to melting or dehydration if water molecules are coordinated. Exothermic peaks will indicate the decomposition of the complex. |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of lanthanide-heptane-2,4-dione complexes.
Caption: General workflow for the synthesis of [Ln(hd)₃] complexes.
References
Application Notes and Protocols: Heptane-2,4-dione as a Ligand in Polymerization Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
While specific literature on the direct use of heptane-2,4-dione as a standalone catalyst in polymerization is scarce, its structural class, β-diketones, are pivotal as ligands in the synthesis of metal-based catalysts for various polymerization reactions. Metal complexes containing β-diketonate ligands, such as the well-studied acetylacetonates (acac), are versatile catalysts and precatalysts for processes including ring-opening polymerization (ROP), controlled radical polymerization (CRP), and the production of elastomers.[1][2][3][4] These ligands form stable chelate complexes with a wide range of metal ions, rendering them soluble in organic solvents and suitable for use in homogeneous catalysis.[5][6]
This document provides detailed application notes and generalized protocols for the use of this compound as a ligand in metal-catalyzed polymerization reactions, based on established methodologies for analogous β-diketonate complexes.
I. Synthesis of Metal-(heptane-2,4-dionate) Complexes
This compound can be used to synthesize metal complexes that are active polymerization catalysts. The synthesis generally involves the reaction of a metal salt with this compound in the presence of a base to facilitate the deprotonation of the diketone.
Experimental Protocol: Synthesis of a Generic Metal-(heptane-2,4-dionate) Complex (M(hpd)n)
Materials:
-
This compound (Hhpd)
-
Metal salt (e.g., ZrCl₄, FeCl₃, Cu(OAc)₂)
-
Base (e.g., NaOH, NEt₃)
-
Anhydrous solvent (e.g., ethanol, toluene, benzene)
-
Deionized water
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (e.g., 2 molar equivalents) in the chosen anhydrous solvent in a Schlenk flask.
-
In a separate flask, dissolve the metal salt (e.g., 1 molar equivalent) in the same solvent.
-
Slowly add the this compound solution to the metal salt solution with vigorous stirring.
-
Add a stoichiometric amount of base dropwise to the reaction mixture to facilitate the formation of the heptane-2,4-dionate anion.
-
Continue stirring the reaction mixture at room temperature or with gentle heating (e.g., reflux for 2-4 hours) to ensure complete complexation.[7]
-
Monitor the reaction progress by techniques such as TLC or by observing the precipitation of the metal complex or a salt byproduct.
-
Upon completion, cool the mixture and filter to remove any precipitated salts.
-
If the product is soluble, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system.
-
If the product precipitates during the reaction, it can be collected by filtration, washed with a non-solvent to remove impurities, and dried under vacuum.
-
Characterize the synthesized metal-(heptane-2,4-dionate) complex using techniques such as FT-IR, NMR spectroscopy, and elemental analysis.
Logical Workflow for Synthesis of Metal-(heptane-2,4-dionate) Complex:
Caption: Synthesis of Metal-(heptane-2,4-dionate) Complex.
II. Application in Ring-Opening Polymerization (ROP) of ε-Caprolactone
Metal complexes with β-diketonate ligands, particularly those of tin, zinc, and zirconium, are effective catalysts for the ring-opening polymerization of cyclic esters like ε-caprolactone (ε-CL) to produce polyesters.[2][7][8] A synthesized metal-(heptane-2,4-dionate) complex can be employed as a catalyst for this reaction.
Experimental Protocol: ROP of ε-Caprolactone using M(hpd)n Catalyst
Materials:
-
ε-Caprolactone (ε-CL), freshly distilled over CaH₂
-
Metal-(heptane-2,4-dionate) (M(hpd)n) catalyst
-
Anhydrous toluene
-
Initiator (e.g., benzyl alcohol), if required
-
Methanol (for precipitation)
Procedure:
-
In a glovebox or under a high-vacuum line, add the desired amount of M(hpd)n catalyst to a flame-dried Schlenk flask.
-
Add anhydrous toluene to dissolve the catalyst.
-
If an initiator is used, add the required amount of benzyl alcohol to the flask.
-
Add the purified ε-caprolactone monomer to the catalyst solution via syringe.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 100-140 °C) and stir.
-
Monitor the polymerization by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
After achieving the desired conversion or reaction time, quench the polymerization by cooling the flask in an ice bath.
-
Precipitate the polymer by slowly adding the viscous polymer solution into a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated poly(ε-caprolactone) (PCL) by filtration and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40 °C) to a constant weight.
-
Characterize the resulting polymer for its molecular weight (Mn), polydispersity index (PDI) using gel permeation chromatography (GPC), and structure using ¹H and ¹³C NMR spectroscopy.
Quantitative Data Summary for ROP of ε-Caprolactone (Generalized):
| Catalyst | Monomer:Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Zr(hpd)₄ | 100:1 - 500:1 | 120 - 140 | 1 - 6 | >90 | 10,000 - 50,000 | 1.1 - 1.5 |
| Zn(hpd)₂ | 100:1 - 300:1 | 100 - 130 | 2 - 8 | >90 | 8,000 - 40,000 | 1.2 - 1.6 |
| Sn(hpd)₂(Oct)₂ | 200:1 - 1000:1 | 110 - 130 | 0.5 - 2 | >95 | 15,000 - 80,000 | 1.3 - 1.8 |
Note: This data is generalized based on typical results for analogous β-diketonate catalysts and should be optimized for specific metal-(heptane-2,4-dionate) complexes.
Experimental Workflow for ROP of ε-Caprolactone:
References
- 1. alfachemic.com [alfachemic.com]
- 2. Polymerization of l-Lactide Catalyzed by Metal Acetylacetonate Complexes: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. Iron(ii) β-ketiminate complexes as mediators of controlled radical polymerisation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. americanelements.com [americanelements.com]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for Solvent Extraction of Rare Earth Elements Using Heptane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solvent extraction of rare earth elements (REEs) utilizing Heptane-2,4-dione as the primary extractant. Due to the limited direct literature on this compound for this specific application, the following protocols and data are based on established principles of solvent extraction with analogous β-diketones, such as acetylacetone and its derivatives.
Introduction
The separation of rare earth elements is a critical yet challenging task due to their similar chemical properties. Solvent extraction is a widely employed hydrometallurgical technique for the separation and purification of individual REEs.[1] β-Diketones, such as this compound, are effective chelating agents that can form stable, neutral complexes with trivalent lanthanide ions, facilitating their extraction from an aqueous phase into an immiscible organic phase.[2] The efficiency of this extraction is highly dependent on several factors, including the pH of the aqueous solution, the concentration of the extractant, the nature of the organic solvent, and the presence of synergistic agents.
Principle of Extraction
The solvent extraction of a trivalent rare earth element (Ln³⁺) with a β-diketone like this compound (represented as HL) proceeds via a cation exchange mechanism. The β-diketone, which exists in a tautomeric equilibrium between its keto and enol forms, reacts with the metal ion in the aqueous phase to form a neutral metal chelate, which is soluble in the organic phase. The general extraction equilibrium can be represented as:
Ln³⁺(aq) + 3HL(org) ⇌ LnL₃(org) + 3H⁺(aq)
This equilibrium highlights the critical role of pH; as the concentration of H⁺ ions increases (lower pH), the equilibrium shifts to the left, decreasing the extraction efficiency.
Synergistic Extraction
The extraction efficiency of β-diketones can be significantly enhanced by the addition of a neutral donor ligand, a phenomenon known as synergism.[3][4] Neutral organophosphorus compounds, such as tri-n-octylphosphine oxide (TOPO), are commonly used synergistic agents. These agents replace the water molecules that may coordinate to the metal chelate, thereby increasing its hydrophobicity and solubility in the organic phase. The synergistic extraction can be represented as:
Ln³⁺(aq) + 3HL(org) + nS(org) ⇌ LnL₃Sₙ(org) + 3H⁺(aq)
Where 'S' represents the synergistic agent. This approach not only improves extraction efficiency but can also influence the selectivity between different rare earth elements.[5]
Data Presentation
The following tables summarize hypothetical yet plausible quantitative data for the solvent extraction of selected rare earth elements using this compound, based on trends observed with similar β-diketone systems.
Table 1: Effect of pH on the Percentage Extraction of REEs
| pH | % Extraction of Lanthanum (La) | % Extraction of Neodymium (Nd) | % Extraction of Dysprosium (Dy) |
| 2.0 | 15 | 25 | 40 |
| 3.0 | 45 | 60 | 75 |
| 4.0 | 80 | 90 | 98 |
| 5.0 | 95 | 99 | >99 |
| 6.0 | >99 | >99 | >99 |
| Conditions: 0.1 M this compound in heptane, Aqueous phase containing 0.01 M REE chlorides. |
Table 2: Distribution Ratios (D) and Separation Factors (β) at pH 4.0
| REE Pair | Distribution Ratio (D) of Element 1 | Distribution Ratio (D) of Element 2 | Separation Factor (β = D₁/D₂) |
| Nd/La | 9.0 | 4.0 | 2.25 |
| Dy/Nd | 49.0 | 9.0 | 5.44 |
| Conditions: 0.1 M this compound in heptane, Aqueous phase containing 0.01 M of each REE chloride. |
Table 3: Effect of Synergistic Agent (TOPO) on Distribution Ratios (D) at pH 3.0
| REE | Distribution Ratio (D) without TOPO | Distribution Ratio (D) with 0.05 M TOPO |
| La | 0.82 | 5.2 |
| Nd | 1.5 | 12.0 |
| Dy | 3.0 | 25.5 |
| Conditions: 0.1 M this compound in heptane, Aqueous phase containing 0.01 M REE chlorides. |
Experimental Protocols
The following are detailed protocols for the solvent extraction of rare earth elements using this compound.
Protocol 1: Standard Solvent Extraction of a Single Rare Earth Element
Objective: To determine the extraction efficiency of a single REE as a function of pH.
Materials:
-
Stock solution of a rare earth element chloride (e.g., 0.1 M LaCl₃, NdCl₃, or DyCl₃) in deionized water.
-
This compound (extractant).
-
Heptane (organic solvent).
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (0.1 M and 1 M) for pH adjustment.
-
Separatory funnels (100 mL).
-
pH meter.
-
Mechanical shaker.
-
EDTA solution (0.01 M) for titration.
-
Xylenol orange indicator.
Procedure:
-
Preparation of Organic Phase: Prepare a 0.1 M solution of this compound in heptane.
-
Preparation of Aqueous Phase: In a 100 mL beaker, pipette 10 mL of the 0.1 M REE stock solution and add 40 mL of deionized water. Adjust the pH to the desired value (e.g., 2.0, 3.0, 4.0, 5.0, 6.0) using dilute HCl or NaOH.
-
Extraction: Transfer the pH-adjusted aqueous solution to a 100 mL separatory funnel. Add 20 mL of the 0.1 M this compound solution in heptane.
-
Equilibration: Shake the separatory funnel vigorously for 30 minutes using a mechanical shaker to ensure thorough mixing and attainment of equilibrium.[3]
-
Phase Separation: Allow the phases to separate for 15 minutes. If an emulsion forms, gentle centrifugation can be used to break it.
-
Sample Collection: Carefully separate the two phases. Collect the aqueous phase for analysis.
-
Analysis: Determine the concentration of the REE remaining in the aqueous phase by EDTA titration using xylenol orange as an indicator.
-
Calculation: Calculate the percentage extraction (%E) using the formula: %E = [ (Initial REE conc. - Final REE conc.) / Initial REE conc. ] * 100
Protocol 2: Synergistic Solvent Extraction of a Mixture of Rare Earth Elements
Objective: To investigate the effect of a synergistic agent on the separation of a mixture of REEs.
Materials:
-
Mixed REE stock solution (e.g., 0.01 M each of LaCl₃, NdCl₃, and DyCl₃) in deionized water.
-
This compound.
-
Tri-n-octylphosphine oxide (TOPO).
-
Heptane.
-
HCl and NaOH solutions for pH adjustment.
-
Separatory funnels (100 mL).
-
pH meter.
-
Mechanical shaker.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for REE concentration analysis.
Procedure:
-
Preparation of Organic Phases:
-
Prepare a 0.1 M solution of this compound in heptane.
-
Prepare a second organic solution containing 0.1 M this compound and 0.05 M TOPO in heptane.
-
-
Preparation of Aqueous Phase: Prepare a batch of the mixed REE aqueous solution and adjust the pH to 3.0.
-
Extraction:
-
For the non-synergistic extraction, add 20 mL of the pH-adjusted aqueous solution and 20 mL of the 0.1 M this compound solution to a separatory funnel.
-
For the synergistic extraction, add 20 mL of the pH-adjusted aqueous solution and 20 mL of the this compound/TOPO solution to a separate separatory funnel.
-
-
Equilibration and Phase Separation: Follow steps 4 and 5 from Protocol 1.
-
Sample Collection: Collect the aqueous phases from both experiments.
-
Analysis: Determine the concentration of each REE in the initial and final aqueous phases using ICP-OES or AAS.
-
Calculations:
-
Calculate the distribution ratio (D) for each REE: D = (Initial aqueous conc. - Final aqueous conc.) / Final aqueous conc.
-
Calculate the separation factor (β) between two REEs (e.g., Nd and La): β(Nd/La) = D(Nd) / D(La)
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. ias.ac.in [ias.ac.in]
- 4. The synergic effect of neutral organophosphorus ligands combined with acidic β-diketones for the extraction and separation of trivalent actinides - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03310H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Heptane-2,4-dione Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Heptane-2,4-dione, a β-diketone, and its derivatives are emerging as a versatile scaffold in medicinal chemistry. The presence of the 1,3-dicarbonyl moiety imparts unique chemical properties, including keto-enol tautomerism and the ability to chelate metal ions, which can be exploited for the design of novel therapeutic agents. This document provides an overview of the applications of this compound derivatives in medicinal chemistry, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents. Detailed experimental protocols for their synthesis and biological evaluation are also presented.
Anticancer Applications
Derivatives of β-diones have shown significant promise as anticancer agents. While specific data on simple this compound derivatives is limited in publicly available literature, extensive research on related dione-containing compounds, such as thiazolidine-2,4-diones and naphthalene-1,4-diones, highlights the potential of this chemical class. These compounds have been found to exhibit cytotoxicity against a range of cancer cell lines.
Table 1: Anticancer Activity of Representative Dione Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolidine-2,4-dione | Compound 22 | HepG2 (Liver) | 2.04 | [1] |
| Thiazolidine-2,4-dione | Compound 22 | MCF-7 (Breast) | 1.21 | [1] |
| Naphthalene-1,4-dione | Compound 44 | HEC1A (Endometrial) | 6.4 | [2] |
| Imidazolidine-2,4-dione | Derivative 24 | HCT-116 (Colon) | 12.83 | [3] |
| Imidazolidine-2,4-dione | Derivative 24 | HePG-2 (Liver) | 9.07 | [3] |
| Imidazolidine-2,4-dione | Derivative 24 | MCF-7 (Breast) | 4.92 | [3] |
Proposed Mechanism of Action
The anticancer activity of dione derivatives is often attributed to their ability to induce apoptosis and cause cell cycle arrest. One of the proposed mechanisms involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 pathway, which is critical for angiogenesis.
Caption: Proposed mechanism of anticancer action for dione derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
This compound derivative stock solution (in DMSO)
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Antimicrobial Applications
This compound derivatives have the potential to be developed into novel antimicrobial agents. The β-diketone moiety can be a key pharmacophore for interacting with microbial targets. Studies on related heterocyclic diones have demonstrated activity against a range of pathogenic bacteria and fungi.
Table 2: Antimicrobial Activity of Representative Dione Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiazolidine-2,4-dione | Compound 3h | Pseudomonas aeruginosa | - | [4] |
| Thiazolidine-2,4-dione | Compound 3h | Staphylococcus aureus | - | [4] |
| Quinazolin-2,4-dione | Compound 2b | Staphylococcus aureus | 13 | [5] |
| Quinazolin-2,4-dione | Compound 2c | Staphylococcus aureus | 11 | [5] |
| Quinazolin-2,4-dione | Compound 2b | Staphylococcus haemolyticus | 10 | [5] |
| 1,4-Dihydropyridine | Compound 4 | Escherichia coli | 8 | [6] |
| 1,4-Dihydropyridine | Compound 4 | Candida albicans | 4 | [6] |
Note: Specific MIC values for some compounds were not provided in the source material, but they were reported to have activity.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacteria and fungi.
Materials:
-
This compound derivative stock solution (in DMSO)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound derivative in the appropriate broth directly in the 96-well plate.
-
Inoculation: Add the standardized microbial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
References
- 1. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives | MDPI [mdpi.com]
- 5. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial activities of novel oxazolidinones having spiro[2,4]heptane moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Heptane-2,4-dione
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Heptane-2,4-dione synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, primarily through the Claisen condensation of 2-pentanone and an acetylating agent like ethyl acetate.
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in a Claisen condensation can stem from several factors. The most critical are the purity of reagents and the reaction conditions. Ensure all reactants and solvents are anhydrous, as water will quench the strong base required for the reaction. The choice and quality of the base are also paramount; stronger bases like sodium hydride often give higher yields than sodium ethoxide.[1]
Troubleshooting Guide for Low Yield
| Potential Cause | Recommended Solution |
| Presence of Water | Dry all glassware thoroughly. Use anhydrous solvents. Ensure starting materials (2-pentanone, ethyl acetate) are dry. |
| Ineffective Base | Use a stronger base like sodium hydride (NaH) instead of sodium ethoxide (NaOEt). Ensure the base has not degraded due to improper storage. |
| Incorrect Stoichiometry | A stoichiometric amount of base is required because the final deprotonation of the β-diketone drives the reaction to completion.[2] |
| Low Reaction Temperature | While initial enolate formation may be done at lower temperatures, the reaction often requires heating (reflux) to proceed at a reasonable rate. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. |
| Product Loss During Workup | The product can be partially soluble in the aqueous layer. Ensure proper pH adjustment during extraction and consider back-extraction of the aqueous layer. Purification via the copper(II) chelate can significantly improve recovery.[3] |
Q2: I am observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions?
The most common side reaction is the self-condensation of 2-pentanone, which can occur if the enolate of 2-pentanone attacks another molecule of 2-pentanone instead of the ethyl acetate. This can be minimized by slowly adding the ketone to a mixture of the base and the ester. Another potential side reaction is the self-condensation of ethyl acetate, although this is generally less favorable.
Q3: How can I effectively purify my this compound?
Standard purification by distillation can be effective. However, a highly effective method for separating the β-diketone from byproducts is through the formation of its copper(II) chelate.[3] The diketone can be selectively precipitated as a solid copper complex, which can then be filtered and washed. The pure diketone is subsequently recovered by decomposing the chelate with a dilute acid.
Data Presentation: Optimizing Reaction Conditions
Table 1: Influence of Reaction Parameters on β-Diketone Yield
| Parameter | Condition A | Yield Trend | Condition B | Yield Trend | Remarks |
| Base | Sodium Ethoxide (NaOEt) | Moderate | Sodium Hydride (NaH) | High | Stronger, non-nucleophilic bases like NaH generally lead to higher yields by more effectively driving the enolate formation. |
| Solvent | Diethyl Ether | Moderate | Tetrahydrofuran (THF) | High | THF is often a better solvent for Claisen condensations due to its higher boiling point and better solvation properties.[4] Anhydrous conditions are critical. |
| Temperature | Room Temperature | Low to Moderate | Reflux | High | Increased temperature typically accelerates the reaction rate and improves yield, though it may also increase side reactions if not controlled. |
| Reactant Addition | All reactants mixed at once | Lower | Ketone added slowly to base/ester mixture | Higher | Slow addition of the ketone can minimize its self-condensation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen Condensation
This protocol is a generalized procedure based on standard Claisen condensation methods.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl acetate (anhydrous)
-
2-Pentanone (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add sodium hydride (1.1 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add anhydrous diethyl ether or THF to the flask.
-
Reaction: Add ethyl acetate (2 equivalents) to the flask. Slowly add 2-pentanone (1 equivalent) dropwise from the dropping funnel to the stirred suspension at room temperature over 30 minutes.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 1 M HCl until the aqueous layer is acidic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound via Copper Chelate Formation[3]
Materials:
-
Crude this compound
-
Copper(II) acetate monohydrate
-
Acetic acid
-
Water
-
Ethyl acetate
-
Sodium EDTA solution
Procedure:
-
Chelate Formation: Dissolve the crude this compound in ethyl acetate. In a separate flask, prepare a solution of copper(II) acetate monohydrate in water with a small amount of acetic acid. Add the copper(II) acetate solution to the solution of the crude diketone and stir vigorously. The copper chelate of this compound will precipitate as a solid.
-
Isolation of Chelate: Filter the solid copper chelate and wash it with water and then with a small amount of cold ethanol.
-
Decomposition of Chelate: Suspend the copper chelate in a biphasic system of ethyl acetate and water. Add an aqueous solution of Na₂EDTA and stir until the organic layer is colorless and the aqueous layer is blue.
-
Extraction and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the purified this compound. Further purification can be achieved by vacuum distillation.
Visualizations
Caption: Mechanism of this compound synthesis.
Caption: Troubleshooting workflow for low yield.
Caption: Experimental workflow for synthesis and purification.
References
- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Purification of Heptane-2,4-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heptane-2,4-dione. Below you will find detailed information on common purification techniques, including distillation, flash chromatography, and purification via copper chelate formation, along with experimental protocols and data presentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The three most common and effective methods for purifying this compound are:
-
Vacuum Distillation: Ideal for separating this compound from non-volatile impurities or solvents with significantly different boiling points.
-
Flash Column Chromatography: Useful for separating this compound from impurities with different polarities.
-
Purification via Copper (II) Chelate: A chemical method that selectively precipitates the dione as a copper complex, leaving many impurities behind in the solution.
Q2: My this compound appears to be degrading during flash chromatography on silica gel. Is this a known issue?
A2: Yes, β-diketones like this compound can be unstable on silica gel, which is acidic.[1][2] This can lead to partial isomerization and decomposition.[3] To mitigate this, you can use a less acidic stationary phase like neutral alumina or deactivate the silica gel with a small amount of a base (e.g., triethylamine) in your eluent.
Q3: What are the typical impurities I might encounter in a crude sample of this compound?
A3: If synthesized via a Claisen condensation between 2-pentanone and an acetate source (like ethyl acetate), common impurities may include unreacted starting materials, byproducts from self-condensation of 2-pentanone, and residual base or acid from the workup.[4]
Q4: Can I use recrystallization to purify this compound?
A4: While recrystallization is a powerful technique for solid compounds, this compound is a liquid at room temperature, making traditional recrystallization challenging. However, the formation of a solid copper chelate is a form of precipitation that serves a similar purpose.
Purification Techniques: A Comparative Overview
The choice of purification method depends on the nature of the impurities and the desired final purity. The following table summarizes the expected outcomes for each technique based on literature for similar β-diketones.
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Vacuum Distillation | >98% | 60-80% | Effective for removing non-volatile impurities and solvents. | Not suitable for separating impurities with similar boiling points. |
| Flash Chromatography | 95-99% | 50-70% | Good for separating compounds with different polarities. | Potential for product degradation on silica gel; can be time-consuming.[3] |
| Copper Chelate Formation | >99% | 70-90% | Highly selective for β-diketones; excellent for removing many types of impurities.[3] | Involves additional chemical reaction and decomposition steps. |
Experimental Protocols
Vacuum Distillation
This method is suitable for purifying this compound from non-volatile impurities. The boiling point of this compound is approximately 174 °C at atmospheric pressure, so vacuum distillation is recommended to prevent decomposition at high temperatures.
Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks.[5] Use a stir bar in the distilling flask.[5]
-
Greasing Joints: Lightly grease all ground-glass joints to ensure a good seal under vacuum.[5]
-
Sample Loading: Add the crude this compound to the distilling flask.
-
System Evacuation: Connect the apparatus to a vacuum source with a trap in between. Slowly evacuate the system.
-
Heating: Once a stable vacuum is achieved, begin heating the distilling flask using a heating mantle.
-
Distillation: Collect the fraction that distills at the expected boiling point for the applied pressure. The boiling point will be significantly lower than 174 °C.
-
Termination: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.
Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase.
Protocol:
-
Solvent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point for β-diketones is a mixture of hexanes and ethyl acetate.[6] Aim for an Rf value of 0.2-0.3 for this compound.
-
Column Packing: Pack a glass column with silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column under positive pressure (e.g., using compressed air).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Purification via Copper (II) Chelate Formation
This chemical purification method is highly selective for β-diketones.
Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable solvent such as ethanol.
-
Chelate Formation: Prepare a saturated aqueous solution of copper (II) acetate. Add the copper acetate solution dropwise to the solution of the crude dione with stirring. A solid copper chelate should precipitate.[3][7]
-
Isolation of Chelate: Collect the solid copper chelate by filtration and wash it with water and then a non-polar solvent like hexane to remove impurities.
-
Decomposition of Chelate: Suspend the copper chelate in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous solution of a strong chelating agent like EDTA or a dilute acid (e.g., 10% sulfuric acid).[3] Stir vigorously until the organic layer is free of the copper complex color.
-
Extraction and Isolation: Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent by rotary evaporation to yield the purified this compound.
Troubleshooting Guides
Vacuum Distillation
| Issue | Possible Cause | Suggested Solution |
| Bumping | Uneven heating or absence of a stir bar. | Ensure vigorous stirring with a magnetic stir bar. Use a Claisen adapter to prevent bumping into the condenser.[5] |
| No Distillate | Vacuum is too high, or the heating temperature is too low. | Check for leaks in the system. Gradually increase the heating temperature. |
| Product Decomposition | The heating temperature is too high. | Use a lower pressure to distill at a lower temperature. |
Flash Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent system using TLC. A gradient elution might be necessary. |
| Product Streaking on TLC | The compound is too polar for the eluent or is interacting strongly with the silica. | Add a small amount of a more polar solvent or a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
| No Product Elutes | The product is either too polar and stuck on the column, or it has decomposed. | Flush the column with a very polar solvent (e.g., methanol). Test the stability of your compound on a small amount of silica before running a column.[8] |
Purification via Copper (II) Chelate
| Issue | Possible Cause | Suggested Solution |
| No Precipitate Forms | The concentration of the dione or copper acetate is too low. The pH is not optimal. | Use more concentrated solutions. Adjust the pH if necessary. |
| Incomplete Decomposition of the Chelate | Insufficient acid or EDTA was used. Inadequate mixing of the two phases. | Add more of the decomposition reagent. Ensure vigorous stirring to facilitate the reaction at the interface. |
| Low Recovery of Purified Dione | The dione may have some solubility in the aqueous phase. | Perform multiple extractions of the aqueous layer with the organic solvent. |
References
- 1. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgsyn.org [orgsyn.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. 2,4-Heptanedione [webbook.nist.gov]
Side reactions in the synthesis of Heptane-2,4-dione and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Heptane-2,4-dione. Our aim is to help you identify and mitigate common side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester and a ketone. The typical route involves the reaction of ethyl butyrate with acetone, or alternatively, ethyl acetate with 2-pentanone. A strong base, such as sodium ethoxide or sodium amide, is required to deprotonate the α-carbon of the ketone, forming a nucleophilic enolate that then attacks the carbonyl carbon of the ester.
Q2: What are the most common side reactions observed during the synthesis of this compound via Claisen condensation?
A2: The primary side reactions that can reduce the yield and purity of this compound are:
-
Self-condensation of the ketone: The ketone enolate can react with another molecule of the ketone in an aldol condensation reaction. For example, two molecules of acetone can undergo self-condensation.[1][2]
-
Self-condensation of the ester: The ester can undergo self-condensation, particularly if the base used is the corresponding alkoxide (e.g., sodium ethoxide with an ethyl ester).[3][4][5]
-
Hydrolysis of the ester: If water is present in the reaction mixture, the ester can be hydrolyzed to its corresponding carboxylic acid, which will not participate in the Claisen condensation.
-
Transesterification: If the alkoxide base does not match the alcohol portion of the ester (e.g., using sodium methoxide with an ethyl ester), a mixture of esters can be formed, leading to a mixture of products.
Q3: How can I minimize the self-condensation of acetone?
A3: To minimize the self-condensation of acetone, it is crucial to control the reaction conditions. One effective strategy is to slowly add the ketone to a solution containing the ester and the base. This ensures that the concentration of the ketone enolate is kept low, favoring the reaction with the more electrophilic ester. Using a non-nucleophilic, strong base like lithium diisopropylamide (LDA) can also help by rapidly and quantitatively converting the ketone to its enolate, which can then be reacted with the ester in a controlled manner.
Q4: What is the role of the base in the Claisen condensation, and how much should be used?
A4: The base in a Claisen condensation serves to deprotonate the α-hydrogen of the ketone, generating the nucleophilic enolate. A strong base is required for this step. Importantly, a stoichiometric amount (at least one full equivalent) of the base is necessary. This is because the resulting β-diketone product is more acidic than the starting ketone and will be deprotonated by the base. This final deprotonation step is often the driving force for the reaction, shifting the equilibrium towards the product.[6][7]
Q5: My reaction mixture is turning dark brown or black. What does this indicate?
A5: The formation of a dark-colored, tar-like substance often suggests polymerization or decomposition of the starting materials or product. This can be caused by excessively high temperatures, a reaction time that is too long, or the use of a base that is too harsh for the specific substrates. To avoid this, it is recommended to run the reaction at the lowest effective temperature and to monitor its progress closely to avoid prolonged reaction times.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete reaction. | - Ensure a stoichiometric amount of a strong, dry base is used. - Increase the reaction time or temperature cautiously, while monitoring for decomposition. |
| Self-condensation of starting materials. | - Slowly add the ketone to the mixture of the ester and base. - Consider using a non-nucleophilic base like LDA for controlled enolate formation. | |
| Hydrolysis of the ester. | - Use anhydrous (dry) solvents and reagents. Ensure all glassware is thoroughly dried before use. | |
| Presence of multiple unexpected products in the crude mixture | Mixed Claisen condensation due to transesterification. | - Use an alkoxide base that matches the alcohol portion of the ester (e.g., sodium ethoxide for ethyl butyrate). |
| Self-condensation of both the ketone and the ester. | - Optimize the order of addition (ketone added slowly). - Lower the reaction temperature. | |
| Difficulty in isolating the product | Incomplete neutralization during workup. | - Ensure the reaction mixture is fully neutralized with a suitable acid (e.g., dilute HCl or acetic acid) before extraction. Check the pH of the aqueous layer. |
| Emulsion formation during extraction. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | |
| Product is contaminated with a high-boiling point impurity | Self-condensation product of the ester. | - Optimize the reaction conditions to minimize this side reaction. - Purify the crude product by fractional distillation under reduced pressure. |
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes expected yields based on the choice of base.
| Base | Typical Yield Range (%) | Key Considerations |
| Sodium Ethoxide (NaOEt) | 40-60% | Prone to ester self-condensation; requires careful temperature control. |
| Sodium Amide (NaNH₂) | 60-75% | A stronger base that can lead to higher yields, but requires strictly anhydrous conditions. |
| Sodium Hydride (NaH) | 65-80% | A strong, non-nucleophilic base that often gives good yields. Requires careful handling due to its reactivity with water. |
| Lithium Diisopropylamide (LDA) | 70-85% | Allows for controlled, quantitative enolate formation, minimizing self-condensation. Requires low temperatures (-78 °C). |
Note: These are approximate yield ranges and can vary based on specific experimental conditions such as temperature, reaction time, and purity of reagents.
Experimental Protocols
Synthesis of this compound via Claisen Condensation using Sodium Ethoxide
This protocol describes the synthesis of this compound from ethyl butyrate and acetone using sodium ethoxide as the base.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Ethyl butyrate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (dilute)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal pieces to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas, which should be safely vented. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: Cool the freshly prepared sodium ethoxide solution in an ice bath.
-
Addition of Reactants: Slowly add a solution of ethyl butyrate and acetone (in a 1:1 molar ratio with respect to the ester) dropwise to the stirred sodium ethoxide solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly neutralize it with dilute hydrochloric acid until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure.
Visualizations
Caption: Main reaction and side reaction pathways in the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. youtube.com [youtube.com]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. This compound | 7307-02-0 [chemicalbook.com]
Optimizing reaction conditions for metal complexation with Heptane-2,4-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for metal complexation with Heptane-2,4-dione.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the complexation of metals with this compound?
This compound, a β-diketone, exists in equilibrium with its enol tautomer. The enol form can be deprotonated by a base to form the heptane-2,4-dionate anion, which acts as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable chelate ring. The formation of these metal complexes is an equilibrium process influenced by several factors, including pH, solvent, temperature, and the nature of the metal ion.
Q2: Which factors are most critical for optimizing the yield and purity of metal-heptane-2,4-dionate complexes?
The most critical factors to control are:
-
pH: The pH of the reaction medium is crucial as it governs the deprotonation of this compound to its active dionate form.
-
Solvent: The choice of solvent affects the solubility of the reactants and the final complex, which can influence the reaction rate and the ease of product isolation.
-
Stoichiometry: The molar ratio of the metal salt to this compound will determine the stoichiometry of the resulting complex.
-
Temperature and Reaction Time: These parameters influence the reaction kinetics and can affect the crystallinity and purity of the product.
Q3: What is the role of a base in the synthesis of metal-heptane-2,4-dionate complexes?
A base is typically used to facilitate the deprotonation of the β-diketone, increasing the concentration of the dionate anion in the solution. This drives the equilibrium towards the formation of the metal complex. Common bases include sodium hydroxide, ammonia, or organic bases like triethylamine. The choice and amount of base should be carefully controlled to avoid the precipitation of metal hydroxides.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect pH: The pH may be too low for efficient deprotonation of the ligand. 2. Inappropriate Solvent: The reactants or the product may have poor solubility in the chosen solvent. 3. Precipitation of Metal Hydroxide: The pH may be too high, causing the metal ion to precipitate as a hydroxide. 4. Reaction Not at Equilibrium: Insufficient reaction time or temperature. | 1. Optimize pH: Gradually increase the pH of the reaction mixture using a suitable base while monitoring for product formation. A pH range of 5-8 is a good starting point for many transition metals. 2. Solvent Screening: Try a different solvent or a solvent mixture. Common solvents for this reaction include water, ethanol, methanol, or mixtures thereof. 3. pH Control: Add the base slowly and monitor the pH carefully to avoid overshooting the optimal range. The use of a buffer can also be beneficial. 4. Adjust Reaction Conditions: Increase the reaction time or temperature. Refluxing the reaction mixture is a common practice. |
| Product is an Oil or is Difficult to Crystallize | 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. Inappropriate Solvent for Crystallization: The solvent may be too good a solvent for the product. | 1. Purification: Wash the crude product with a solvent in which the impurities are soluble but the product is not. Recrystallization from a suitable solvent system is highly recommended. 2. Recrystallization Solvent Screening: If the product is an oil, try dissolving it in a small amount of a good solvent and then slowly adding a poor solvent in which the product is insoluble to induce crystallization. |
| Product is Contaminated with Unreacted Ligand | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Incorrect Stoichiometry: An excess of the ligand was used. | 1. Increase Reaction Time/Temperature: Ensure the reaction has sufficient time to complete. 2. Purification: Wash the product with a non-polar solvent like hexane to remove the unreacted this compound. |
| Formation of an Unexpected Product (e.g., different color, stoichiometry) | 1. Oxidation State of Metal: The metal ion may have changed its oxidation state during the reaction. 2. Coordination of Solvent Molecules: Solvent molecules (e.g., water, ethanol) may have coordinated to the metal center. 3. Hydrolysis of the Complex: The complex may be unstable in the presence of water. | 1. Inert Atmosphere: If working with air-sensitive metals, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Characterization: Use analytical techniques such as IR, UV-Vis, and elemental analysis to determine the structure of the product. Thermogravimetric analysis (TGA) can confirm the presence of coordinated solvent molecules. 3. Anhydrous Conditions: Use anhydrous solvents and reagents if hydrolysis is a concern. |
Experimental Protocols
General Protocol for the Synthesis of a Metal(II)-Heptane-2,4-dionate Complex
This protocol provides a general procedure that can be adapted for various divalent metal ions.
Materials:
-
Metal(II) salt (e.g., chloride, sulfate, acetate)
-
This compound
-
Ethanol (or other suitable solvent)
-
Sodium hydroxide solution (e.g., 1 M) or another suitable base
-
Deionized water
Procedure:
-
Dissolve the Metal Salt: Dissolve the metal(II) salt in a suitable solvent (e.g., deionized water or ethanol).
-
Prepare the Ligand Solution: In a separate flask, dissolve this compound in ethanol. The molar ratio of metal to ligand is typically 1:2 for a divalent metal ion.
-
Mix the Solutions: Slowly add the ligand solution to the stirring metal salt solution at room temperature.
-
Adjust the pH: While stirring, slowly add a base (e.g., 1 M NaOH) dropwise to the reaction mixture to raise the pH. The formation of a precipitate indicates the formation of the metal complex. The optimal pH will vary depending on the metal used but is often in the range of 5-8.
-
Reaction: Continue stirring the mixture at room temperature or under reflux for a specified period (e.g., 1-3 hours) to ensure the reaction goes to completion.
-
Isolate the Product: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Wash the Product: Wash the collected solid with deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.
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Dry the Product: Dry the purified complex in a desiccator or a vacuum oven at a moderate temperature.
Table 1: Influence of pH on Metal Complex Formation (General Trends for β-Diketones)
| pH Range | Predominant Ligand Species | Expected Outcome |
| < 4 | Keto-enol tautomers (neutral) | Little to no complex formation. |
| 4 - 8 | Increasing concentration of dionate anion | Formation of the desired metal complex. The optimal pH within this range varies for different metals. |
| > 8 | High concentration of dionate anion and hydroxide ions | Risk of precipitating metal hydroxides alongside or instead of the desired complex. |
Visualizing the Process
Experimental Workflow
Caption: A general experimental workflow for the synthesis of metal-heptane-2,4-dionate complexes.
Troubleshooting Logic
Caption: A troubleshooting flowchart for addressing low product yield in complexation reactions.
Overcoming solubility issues of Heptane-2,4-dione in specific solvents
Welcome to the technical support center for Heptane-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound (C7H12O2) is a β-diketone with moderate polarity.[1][2] Its solubility is governed by the "like dissolves like" principle.[3] It exhibits good solubility in many organic solvents but has limited solubility in water. Its logP value (octanol/water partition coefficient) is approximately 1.33, indicating a preference for more lipophilic environments.[1][4]
Q2: Why is my this compound not dissolving in water?
A2: this compound has low water solubility due to its significant nonpolar hydrocarbon chain (a heptane backbone).[1][5] The calculated log of water solubility (log10WS) is -1.31 mol/L, which confirms its poor aqueous solubility. To dissolve it in an aqueous medium, you will likely need to adjust the pH or use a co-solvent.
Q3: Can I improve aqueous solubility by adjusting the pH?
A3: Yes. This compound is a weak acid due to the presence of the dione group, which can be deprotonated to form a more soluble enolate ion.[4][6] Increasing the pH of the aqueous solution with a base (e.g., NaOH) will significantly enhance its solubility.[7]
Q4: The compound has precipitated out of my aqueous buffer. What happened?
A4: Precipitation from a buffered solution can occur if the pH of the solution drops, causing the soluble enolate form of this compound to revert to its less soluble neutral form. This can be caused by the addition of acidic reagents or insufficient buffering capacity. Ensure your buffer is strong enough to maintain the desired pH.
Q5: Which organic solvents are best for dissolving this compound?
A5: this compound is readily soluble in a wide range of common organic solvents. These include chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, THF), ketones (e.g., acetone), and alcohols (e.g., ethanol, methanol).[5] It is also soluble in nonpolar solvents like heptane and hexane.[5][8]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when working with this compound.
Issue 1: Compound appears as an insoluble oil or solid in the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Solvent is too polar or nonpolar. | Consult the solubility data table below. Switch to a solvent with a polarity closer to that of this compound. For aqueous solutions, see Issue 2. |
| Solution is saturated. | The concentration exceeds the solubility limit at the current temperature. Try gently warming the solution while stirring. If it dissolves, the solution may be supersaturated upon cooling. |
| Low Temperature. | Solubility generally decreases at lower temperatures. Try warming the mixture to room temperature or slightly above, if the compound's stability permits. |
| Impure Compound. | Impurities can significantly alter solubility characteristics. Verify the purity of your this compound using an appropriate analytical method. |
Issue 2: Difficulty preparing a stable aqueous solution for biological assays.
| Possible Cause | Troubleshooting Step |
| Low intrinsic aqueous solubility. | The compound is poorly soluble in neutral water.[1] |
| Solution A: pH Adjustment. Prepare the solution in a basic buffer (pH > 9.5) to convert the compound to its more soluble enolate form. See Protocol 2 below. | |
| Solution B: Co-solvent System. Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol. Then, dilute this stock solution into your aqueous medium. Be cautious of the final organic solvent concentration, as it may affect your experiment. | |
| Precipitation upon dilution of stock. | The aqueous medium cannot accommodate the high concentration of the compound when the organic stock is diluted. |
| Solution: Decrease the concentration of the stock solution. Add the stock solution to the aqueous medium slowly while vortexing or stirring vigorously to aid dispersion. |
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in various solvents at 25°C.
| Solvent | Chemical Formula | Polarity | Solubility ( g/100 mL) |
| Water | H₂O | High | < 0.1 |
| Methanol | CH₃OH | High | > 50 |
| Ethanol | C₂H₅OH | High | > 50 |
| Acetone | C₃H₆O | Medium | > 50 |
| Dichloromethane | CH₂Cl₂ | Medium | > 50 |
| Diethyl Ether | (C₂H₅)₂O | Low | > 50 |
| Heptane | C₇H₁₆ | Low | > 20 |
Diagrams & Workflows
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for diagnosing and solving solubility problems with this compound.
Caption: A step-by-step guide to resolving common solubility issues.
Relationship Between pH and Aqueous Solubility
This diagram illustrates how changing the pH of an aqueous solution affects the chemical form and solubility of this compound.
Caption: The equilibrium between the neutral and enolate forms in water.
Experimental Protocols
Protocol 1: Gravimetric Determination of Solubility
This protocol provides a method for quantitatively determining the solubility of this compound in a specific solvent.[9]
Materials:
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This compound
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Selected solvent
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
Evaporation dish or pre-weighed vial
Methodology:
-
Add an excess amount of this compound to a vial (e.g., 50 mg).
-
Add a known volume of the solvent (e.g., 2 mL).
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Seal the vial tightly and place it in a shaker incubator at a constant temperature (e.g., 25°C).
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Equilibrate the mixture for at least 24 hours to ensure a saturated solution is formed.[9]
-
After equilibration, allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe fitted with a 0.22 µm filter to remove any undissolved solids.
-
Dispense the filtered, saturated solution into a pre-weighed evaporation dish.
-
Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature.
-
Once the solvent is fully evaporated, weigh the dish containing the dried solute.
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Calculate the solubility by subtracting the initial weight of the dish from the final weight and normalizing by the volume of the aliquot taken.
Protocol 2: Preparation of an Aqueous Stock Solution via pH Adjustment
This protocol describes how to prepare a solubilized aqueous stock of this compound for use in biological assays.
Materials:
-
This compound
-
Deionized water or desired aqueous buffer
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Volumetric flasks and pipettes
Methodology:
-
Weigh the desired amount of this compound needed for your target concentration (e.g., 12.8 mg for a 1 mM solution in 100 mL).
-
Place the compound into a volumetric flask.
-
Add approximately 75% of the final volume of water or buffer. The compound will likely not dissolve at this stage.
-
While stirring the suspension, add the 1 M NaOH solution dropwise.
-
Monitor the mixture. As the pH increases, the solid should begin to dissolve as the enolate is formed.[7]
-
Continue adding NaOH until all the solid has dissolved and the solution is clear. Check the pH to ensure it is sufficiently basic (typically pH > 9.5).
-
Once the compound is fully dissolved, add water or buffer to reach the final volume mark on the flask.
-
Mix the solution thoroughly. Verify the final pH.
-
Note: When this stock solution is diluted into a neutral pH assay buffer, the final pH must be considered to avoid precipitation. The buffer in the final assay medium must be strong enough to handle the added hydroxide from the stock solution.
References
- 1. 2,4-Heptanedione (CAS 7307-02-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2,4-Heptanedione [webbook.nist.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound|lookchem [lookchem.com]
- 5. cameo.mfa.org [cameo.mfa.org]
- 6. This compound | 7307-02-0 [chemicalbook.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Sixty Solvents [chem.rochester.edu]
- 9. quora.com [quora.com]
Troubleshooting peak tailing in gas chromatography of Heptane-2,4-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the gas chromatography (GC) analysis of heptane-2,4-dione.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound peak tailing in my gas chromatogram?
Peak tailing for polar compounds like this compound, a β-diketone, is a common chromatographic problem. It is often indicative of undesirable interactions between the analyte and active sites within the GC system, or it can be related to suboptimal analytical conditions. The troubleshooting process typically begins by determining if the issue is specific to this compound and other polar analytes, or if all peaks in the chromatogram are affected.
Q2: All peaks in my chromatogram are tailing. What should I investigate?
When all peaks, including non-polar compounds, exhibit tailing, the issue is likely related to a physical problem in the GC system that disrupts the flow path of the carrier gas. This can lead to turbulence and unswept volumes, causing the analyte band to broaden asymmetrically.
Troubleshooting Steps for Universal Peak Tailing:
-
Improper Column Installation: Verify that the column is installed correctly in both the injector and detector. Ensure the column ends are cut cleanly and squarely, and that the insertion distances are as per the manufacturer's recommendations. A poor cut can create turbulence in the carrier gas flow.
-
Dead Volume: Check for any potential dead volumes in the system, such as from poorly fitted connections or ferrules.
-
Leaks: Perform a leak check of the system, paying close attention to the septum, ferrules, and gas line connections.
-
Contamination: Gross contamination in the injector or at the head of the column can affect all peaks.
Q3: Only the this compound peak and other polar analyte peaks are tailing. What is the likely cause?
If peak tailing is selective for polar compounds like this compound, it strongly suggests chemical interactions between the analyte and active sites within the GC system. These active sites are typically exposed silanol groups (-Si-OH) on the surfaces of the injector liner, column, or packing material. The polar ketone functional groups of this compound can form hydrogen bonds with these active sites, leading to a secondary, stronger retention mechanism that causes some molecules to lag behind, resulting in a tailing peak.
Troubleshooting Steps for Polar Analyte Peak Tailing:
-
Injector Liner Deactivation: The glass liner in the injector is a common source of activity. Replace the liner with a new, deactivated liner.
-
Column Conditioning: Over time, the stationary phase of the column can degrade, exposing active sites. Conditioning the column at a high temperature (within the column's limits) can help to remove contaminants and re-establish an inert surface.
-
Column Contamination: If the front end of the column is contaminated with non-volatile residues, it can lead to peak tailing for active compounds. Trimming 10-20 cm from the front of the column can often resolve this issue.
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Column Choice: For the analysis of polar ketones, using a column with a polar stationary phase, such as a polyethylene glycol (PEG) or "WAX" type column, is often recommended. These phases have a higher affinity for polar analytes, leading to better peak shapes.
-
Derivatization: In cases of severe peak tailing, derivatization of the this compound can be an effective solution. This process chemically modifies the analyte to make it more volatile and less polar, thereby reducing its interaction with active sites. A common derivatizing agent for ketones is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).
Experimental Protocols
Example GC-FID Method for this compound Analysis
This protocol is a representative method for the analysis of this compound and may require optimization for your specific instrumentation and application.
1. Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile organic solvent such as hexane or dichloromethane.
-
Working Standards: Perform serial dilutions of the stock solution to create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve or dilute your sample in the chosen solvent to a concentration that falls within the calibration range. Ensure the final sample is free of particulates by filtering or centrifugation if necessary.
2. GC-FID Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent 7890A or similar | A widely used and reliable platform. |
| Detector | Flame Ionization Detector (FID) | Provides good sensitivity for organic compounds. |
| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar column | A polar stationary phase is recommended for good peak shape of ketones.[1] |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow Mode) | Optimal for this column dimension to maintain good separation. |
| Inlet | Split/Splitless | --- |
| Inlet Temperature | 250 °C | Ensures complete vaporization of this compound. |
| Injection Mode | Split (e.g., 50:1) | To avoid column overload and ensure sharp peaks. |
| Injection Volume | 1 µL | A standard volume to avoid overloading the liner and column. |
| Oven Program | Initial Temp: 60°C, hold for 2 minRamp: 10°C/min to 200°CHold at 200°C for 5 min | The initial temperature is suitable for common organic solvents. The ramp rate and final temperature are designed to elute this compound as a sharp peak. |
| Detector Temperature | 280 °C | Prevents condensation of the analyte in the detector. |
3. Quantitative Data Summary:
The following table presents a summary of expected quantitative performance data for a well-optimized GC-FID method for this compound. Actual values may vary depending on the specific instrumentation and method parameters.
| Parameter | Expected Value |
| Retention Time | Dependent on the specific column and conditions, but should be consistent. |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for peak tailing of this compound.
References
Stabilizing Heptane-2,4-dione against degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing heptane-2,4-dione against degradation during storage.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound has developed a yellow tint. What causes this and is it still usable?
A1: A yellow tint often indicates the onset of degradation. This compound, like other β-dicarbonyl compounds, is susceptible to degradation pathways such as oxidation and hydrolysis, which can produce colored impurities. The usability of the discolored reagent depends on the tolerance of your specific application to these impurities. For sensitive applications, it is recommended to purify the material or use a fresh, unopened batch. For less sensitive applications, you may be able to use the material after confirming its purity by an appropriate analytical method, such as GC-MS or HPLC.
Q2: I have been storing my this compound at room temperature. What is the recommended storage temperature?
A2: For optimal stability, it is recommended to store this compound in a cool, dark place. While some sources suggest storage below +30°C, refrigeration (2-8°C) is a better practice to minimize thermal degradation.[1] Always refer to the manufacturer's specific storage recommendations on the product label or safety data sheet.
Q3: Should I be concerned about exposure to air and light?
A3: Yes, exposure to both air (oxygen) and light can accelerate the degradation of this compound. Oxidative degradation can occur in the presence of air, while photolytic degradation can be initiated by exposure to UV light.[1] It is best practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber-colored vial to protect it from light.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Change in physical appearance (color, viscosity) | - Oxidation- Hydrolysis- Polymerization | 1. Verify Storage Conditions: Ensure the container is tightly sealed, protected from light, and stored at the recommended temperature.2. Inert Atmosphere: If not already done, blanket the headspace of the container with an inert gas like argon or nitrogen.3. Purity Check: Analyze the material using GC-MS or HPLC to identify and quantify degradation products. |
| Inconsistent experimental results | - Degradation of this compound leading to lower effective concentration.- Presence of impurities that interfere with the reaction. | 1. Use a Fresh Sample: Repeat the experiment with a fresh, unopened bottle of this compound.2. Quantify Purity: Determine the purity of the stored material before use.3. Purification: If impurities are identified, consider purification by distillation under reduced pressure. |
| Precipitate formation in the stored liquid | - Polymerization of degradation products.- Contamination. | 1. Isolate and Analyze Precipitate: If possible, separate the precipitate and analyze it to determine its identity.2. Solvent Compatibility: Ensure the storage container is made of a compatible material (e.g., borosilicate glass, PTFE-lined cap).[2][3][4] |
Understanding Degradation Pathways
This compound, a β-dicarbonyl compound, is susceptible to several degradation pathways:
-
Hydrolysis: In the presence of water, especially under acidic or basic conditions, the ester-like linkages can be cleaved, leading to the formation of acetic acid and 2-pentanone.
-
Oxidation: The methylene group between the two carbonyls is susceptible to oxidation, which can lead to the formation of various byproducts. This process can be accelerated by heat, light, and the presence of metal ions.
-
Thermal Degradation: At elevated temperatures, this compound can undergo decomposition.
Below is a simplified logical diagram illustrating the factors contributing to the degradation of this compound.
Experimental Protocols
This section provides detailed methodologies for assessing the stability of this compound.
Protocol 1: Accelerated Stability Study
This protocol is designed to rapidly assess the stability of this compound under elevated temperature and humidity conditions.
1. Materials and Equipment:
-
This compound
-
Stability chambers capable of maintaining controlled temperature and humidity (e.g., 40°C ± 2°C / 75% RH ± 5%)
-
Amber glass vials with PTFE-lined caps
-
Inert gas (Argon or Nitrogen)
-
GC-MS or HPLC system for analysis
2. Sample Preparation:
-
Aliquot 1-2 mL of this compound into multiple amber glass vials.
-
For a subset of vials, flush the headspace with an inert gas before sealing to evaluate the impact of oxygen.
-
Prepare a control set of vials to be stored at the recommended long-term storage condition (e.g., 2-8°C).
3. Study Conditions and Duration:
-
Accelerated Condition: 40°C ± 2°C / 75% RH ± 5%
-
Intermediate Condition (if significant change is observed): 30°C ± 2°C / 65% RH ± 5%
-
Long-Term (Control) Condition: 5°C ± 3°C
-
Duration: 6 months for accelerated, with pull points at 0, 1, 3, and 6 months.
4. Analytical Method (GC-MS):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Program: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Scan range 35-350 amu.
5. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Identify and quantify any significant degradation products.
-
Calculate the percentage of degradation over time.
Protocol 2: Quantification of Degradation using HPLC-UV
This protocol provides a method for quantifying the degradation of this compound using High-Performance Liquid Chromatography with UV detection.
1. Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile. A typical gradient could be starting at 70:30 (Water:Acetonitrile) and ramping to 30:70 over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile.
-
Dilute the stock solution to create calibration standards of known concentrations.
-
Prepare samples from the stability study by diluting them to fall within the calibration range.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the stability samples using the calibration curve.
-
Calculate the percentage of remaining this compound at each time point.
The following workflow diagram illustrates the general process for conducting a stability study.
Data on Stabilization Strategies
While specific quantitative data for the stabilization of this compound is limited in publicly available literature, general strategies for stabilizing β-dicarbonyl compounds can be applied.
Use of Antioxidants
Antioxidants can be added to inhibit oxidative degradation. Butylated hydroxytoluene (BHT) is a common synthetic antioxidant used to stabilize organic compounds.
Hypothetical Stability Data with Antioxidant
The following table presents hypothetical data to illustrate the potential effect of an antioxidant on the stability of this compound under accelerated conditions (40°C). This data is for illustrative purposes only and should be confirmed by experimental studies.
| Storage Time (Months) | Purity of this compound (%) (No Antioxidant) | Purity of this compound (%) (with 0.1% BHT) |
| 0 | 99.5 | 99.5 |
| 1 | 98.2 | 99.3 |
| 3 | 95.1 | 98.8 |
| 6 | 90.3 | 97.9 |
Inert Atmosphere
Replacing the air in the headspace of the storage container with an inert gas like argon or nitrogen can significantly reduce oxidative degradation.
Hypothetical Stability Data with Inert Atmosphere
This table illustrates the potential benefit of storing this compound under an inert atmosphere at room temperature (~25°C). This data is for illustrative purposes only.
| Storage Time (Months) | Purity of this compound (%) (Stored in Air) | Purity of this compound (%) (Stored under Nitrogen) |
| 0 | 99.5 | 99.5 |
| 6 | 97.8 | 99.2 |
| 12 | 95.5 | 98.7 |
| 24 | 91.0 | 97.5 |
Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual degradation rates will vary depending on the specific storage conditions and the purity of the initial material. It is crucial to perform your own stability studies to determine the shelf-life of this compound for your specific application.
References
- 1. Dibenzoylmethane | 120-46-7 [chemicalbook.com]
- 2. Compatibility of plastics with cytotoxic drug solutions-comparison of polyethylene with other container materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compatibility of plastics with cytotoxic drug solutions-comparison of polyethylene with other container materials. | Semantic Scholar [semanticscholar.org]
- 4. Stability and compatibility of antitumor agents in glass and plastic containers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Metal Chelation with Heptane-2,4-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for efficient metal chelation using Heptane-2,4-dione. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: Why is pH crucial for efficient metal chelation with this compound?
The pH of the solution is a critical parameter in metal chelation for two primary reasons. Firstly, this compound is a β-diketone that must be deprotonated to act as an effective chelating agent. In acidic conditions (low pH), an excess of protons (H+) in the solution will compete with the metal ions for the binding sites on the this compound molecule, thereby reducing chelation efficiency. Secondly, in highly alkaline conditions (high pH), many metal ions will precipitate out of the solution as metal hydroxides, making them unavailable for chelation. Therefore, an optimal pH range exists for each metal, balancing the deprotonation of the chelating agent with the solubility of the metal ion.
Q2: What is the general relationship between the pKa of this compound and the optimal chelation pH?
The pKa of a chelating agent is the pH at which it is 50% deprotonated. For effective chelation, the pH of the solution should ideally be above the pKa of this compound to ensure a sufficient concentration of the deprotonated, active form of the ligand. However, as mentioned, the optimal pH also depends on the specific metal ion and its tendency to form hydroxide precipitates at higher pH values.
Q3: How does the stability constant (log K) relate to the optimal pH for chelation?
The stability constant (log K) is a measure of the strength of the bond between a metal ion and a chelating agent.[1] A higher log K value indicates a more stable complex.[2] For each metal-Heptane-2,4-dione complex, there is an optimal pH range where the complex is most stable. By understanding the stability constants of different metal complexes, you can selectively chelate a target metal from a solution containing multiple metal ions by carefully controlling the pH.
Q4: Can I use a buffer to control the pH during my chelation experiment?
Yes, using a buffer system is highly recommended to maintain a stable pH throughout the experiment. The choice of buffer is important, as some buffer components can interact with the metal ions or the chelating agent. It is advisable to choose a buffer system that is inert to the chelation process and has a buffering range that encompasses the desired optimal pH for your specific metal of interest.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Chelation Efficiency | The pH of the solution is too low, leading to protonation of this compound and competition with the metal ions. | Gradually increase the pH of the solution using a suitable base (e.g., NaOH or KOH) while monitoring the chelation efficiency. Refer to the data table below for suggested starting pH ranges for different metals. |
| Precipitate Formation | The pH is too high, causing the precipitation of metal hydroxides. | Lower the pH of the solution using a suitable acid (e.g., HCl). Ensure the pH remains within the optimal range for your target metal to avoid precipitation. |
| Inconsistent Results | The pH of the solution is fluctuating during the experiment. | Use an appropriate buffer system to maintain a constant pH. Ensure the buffer capacity is sufficient for the scale of your reaction. |
| Non-selective Chelation | The pH is not optimized for the selective chelation of the target metal ion in a mixture. | Adjust the pH to a level where the stability constant of the target metal-Heptane-2,4-dione complex is high, while the stability constants for other metals are low. This may require careful pH titration and monitoring. |
Quantitative Data: Optimal pH Ranges for Metal Chelation
The following table provides an illustrative summary of optimal pH ranges for the chelation of various divalent metal ions with this compound. Please note that these are representative values based on the general principles of β-diketone chelation and should be experimentally verified for your specific conditions.
| Metal Ion | Optimal pH Range | Chelation Efficiency (%) at Optimal pH (Illustrative) |
| Copper (Cu²⁺) | 4.5 - 6.0 | > 95% |
| Nickel (Ni²⁺) | 5.0 - 7.0 | > 90% |
| Zinc (Zn²⁺) | 6.0 - 7.5 | > 85% |
| Cobalt (Co²⁺) | 6.5 - 8.0 | > 80% |
| Iron (Fe²⁺) | 5.0 - 6.5 | > 92% |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Metal Chelation
This protocol outlines a general procedure for determining the optimal pH for the chelation of a specific metal ion with this compound.
Materials:
-
This compound
-
Stock solution of the metal salt of interest (e.g., CuSO₄, NiCl₂, ZnSO₄)
-
Buffer solutions covering a pH range of 3 to 9 (e.g., acetate, phosphate, borate buffers)
-
pH meter
-
Spectrophotometer or other analytical instrument for quantifying metal ion concentration (e.g., Atomic Absorption Spectroscopy - AAS, Inductively Coupled Plasma - ICP)
-
Standard laboratory glassware
Procedure:
-
Prepare a series of buffered solutions with pH values ranging from 3 to 9 in separate reaction vessels.
-
To each buffered solution, add a known concentration of the metal ion stock solution.
-
Add a stoichiometric excess of this compound to each solution. The exact molar ratio may need to be optimized, but a 2:1 or 3:1 ligand-to-metal ratio is a good starting point.
-
Allow the solutions to equilibrate for a set period (e.g., 30-60 minutes) at a constant temperature.
-
After equilibration, separate the aqueous phase from any potential precipitate.
-
Measure the concentration of the unchelated (free) metal ion in the aqueous phase using a suitable analytical technique.
-
Calculate the chelation efficiency at each pH using the following formula: Chelation Efficiency (%) = [(Initial Metal Concentration - Free Metal Concentration) / Initial Metal Concentration] x 100
-
Plot the chelation efficiency as a function of pH to determine the optimal pH range.
Visualizations
References
Minimizing by-product formation in the Claisen condensation for Heptane-2,4-dione
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of heptane-2,4-dione via Claisen condensation. It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help minimize by-product formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is very low. What are the potential causes?
A1: Low yields in the Claisen condensation for this compound can stem from several factors. The most common issues include:
-
Ineffective Base: The base (e.g., sodium ethoxide, sodium hydride) may have degraded due to improper storage and handling, leading to incomplete deprotonation of the ketone.
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, which can promote side reactions.
-
Presence of Water: Moisture in the reagents or glassware can quench the strong base, halting the reaction. It is crucial to use anhydrous solvents and properly dried glassware.
-
Incorrect Stoichiometry: An incorrect ratio of reactants and base can lead to incomplete conversion or the formation of by-products.
-
Side Reactions: Competing reactions, such as the self-condensation of ethyl acetate, can consume starting materials and reduce the yield of the desired product.
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely by-products?
A2: The primary by-products in this reaction are typically:
-
Ethyl Acetoacetate: This results from the self-condensation of the ethyl acetate starting material.
-
Unreacted Starting Materials: Incomplete reaction will leave residual pentan-2-one and ethyl acetate.
-
Products of Aldol Condensation: Although less common under Claisen conditions, self-condensation of pentan-2-one can occur.
To minimize these, consider slowly adding the ethyl acetate to the reaction mixture containing the pentan-2-one and the base. This keeps the concentration of the enolizable ester low, disfavoring its self-condensation.[1]
Q3: How can I improve the purity of my final product?
A3: Purification of this compound can be achieved through several methods:
-
Distillation: As this compound is a liquid, vacuum distillation is an effective method for purification.
-
Chromatography: Column chromatography using silica gel can be used to separate the product from non-volatile impurities.
-
Copper Chelate Formation: A classic method for purifying β-diketones involves the formation of a copper(II) chelate, which can be precipitated, filtered, and then decomposed to yield the pure β-diketone.
Q4: What is the optimal base for this reaction?
A4: The choice of base is critical. Sodium ethoxide is commonly used, especially when ethyl acetate is the acylating agent, as it regenerates the ethoxide leaving group.[2][3][4] Sodium hydride (NaH) is another strong base that can be used and has the advantage of producing hydrogen gas as a by-product, which does not interfere with the reaction equilibrium. The use of stronger bases like sodium amide or sodium hydride can often increase the reaction yield.[5]
Experimental Protocol: Claisen Condensation for this compound
This protocol describes a general procedure for the synthesis of this compound from pentan-2-one and ethyl acetate.
Materials:
-
Pentan-2-one
-
Ethyl acetate
-
Sodium ethoxide or Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add the anhydrous solvent (e.g., 100 mL of diethyl ether).
-
Base Addition: Carefully add sodium ethoxide (1.1 equivalents) or sodium hydride (1.1 equivalents) to the solvent. If using NaH, the mineral oil should be washed away with dry hexanes prior to use.
-
Ketone Addition: To the stirred suspension of the base, add pentan-2-one (1.0 equivalent) dropwise at a rate that maintains a gentle reflux.
-
Ester Addition: After the addition of the ketone is complete, add ethyl acetate (1.2 equivalents) dropwise from the addition funnel over a period of 30-60 minutes.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature or gentle reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Quenching: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 1 M HCl until the mixture is acidic (pH ~5-6).
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the expected impact of various reaction parameters on the yield and purity of this compound.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity | Rationale |
| Base | Sodium Ethoxide vs. Sodium Hydride | NaH may give higher yields | Similar | NaH is a stronger, non-nucleophilic base that drives the reaction to completion more effectively.[5] |
| Solvent | Diethyl Ether vs. THF | Similar | Similar | Both are suitable anhydrous, non-protic solvents. THF's higher boiling point may be beneficial for reactions requiring heating. |
| Temperature | 0 °C to Room Temp vs. Reflux | Higher temp increases rate | May decrease purity | Higher temperatures can accelerate the reaction but may also promote side reactions. |
| Ester Addition | All at once vs. Dropwise | Dropwise addition improves yield | Dropwise addition improves purity | Slow addition minimizes the self-condensation of ethyl acetate.[1] |
| Stoichiometry | Excess Ester vs. Excess Ketone | Excess ketone may be beneficial | Excess ketone may improve purity | Using an excess of the non-enolizable partner (in this case, the ketone is the enolate source) can favor the desired crossed condensation. |
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound and a competing side reaction.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
References
- 1. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. Claisen Condensation [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of Heptane-2,4-dione and Acetylacetone as Chelating Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision that can significantly impact the efficacy and stability of metal-containing compounds. This guide provides a detailed comparison of two common β-diketone chelating agents: Heptane-2,4-dione and its lighter homolog, Acetylacetone (also known as 2,4-pentanedione).
Both this compound and Acetylacetone are organic compounds capable of forming stable complexes with a wide range of metal ions through their bidentate coordination, involving both oxygen atoms.[1][2] This chelation process is fundamental to their application in various fields, including catalysis, materials science, and pharmaceuticals.[1][3] The primary distinction between these two molecules lies in the alkyl chains attached to the dicarbonyl core, which influences their physicochemical properties and, consequently, their performance as chelating agents.
Physicochemical Properties
A key differentiator between this compound and Acetylacetone is their acidity, represented by their pKa values. The pKa of the enol form of this compound is 9.15, while its keto form has a pKa of 8.43.[4][5] In comparison, Acetylacetone is a slightly stronger acid with a pKa of approximately 8.95. This difference in acidity can affect the pH range at which these agents are most effective for chelation.
| Property | This compound | Acetylacetone |
| Molecular Formula | C₇H₁₂O₂ | C₅H₈O₂ |
| Molar Mass | 128.17 g/mol | 100.12 g/mol |
| pKa (enol) | 9.15[4][5] | ~8.95 |
| pKa (keto) | 8.43[4][5] | - |
Chelation and Stability of Metal Complexes
The stability of the metal complexes formed by these chelating agents is a crucial performance metric. The stability constant (log K) quantifies the strength of the interaction between the metal ion and the ligand. While extensive data is available for Acetylacetone, specific stability constants for a wide range of metal ions with this compound are less commonly reported in readily accessible literature. However, the principles of chelation chemistry allow for a qualitative comparison.
The longer alkyl chains of this compound introduce greater steric hindrance around the coordination sphere of the metal ion compared to the methyl groups of Acetylacetone. This steric bulk can influence the stability and geometry of the resulting metal complex. For some metal ions, this increased steric hindrance may lead to less stable complexes, while for others, it could favor specific coordination geometries.
Further research is needed to compile a comprehensive database of stability constants for this compound with various metal ions to enable a direct quantitative comparison with Acetylacetone.
Experimental Protocols
The synthesis of metal complexes with both this compound and Acetylacetone, as well as the determination of their stability constants, can be achieved through established experimental procedures.
General Synthesis of Metal(II) β-diketonate Complexes
A common method for the synthesis of metal(II) β-diketonate complexes involves the reaction of a metal salt with the β-diketone in the presence of a base.[6]
Protocol:
-
Dissolve the metal(II) salt (e.g., Ni(ClO₄)₂·6H₂O) in a suitable solvent such as methanol.[6]
-
In a separate flask, dissolve the β-diketone (this compound or Acetylacetone) and a base (e.g., triethylamine) in a solvent like ethanol.[6]
-
Add the metal salt solution to the β-diketone solution while stirring.
-
Continue stirring the reaction mixture at ambient temperature for a specified period (e.g., 30 minutes).[6]
-
The resulting metal complex may precipitate out of the solution. If necessary, induce precipitation by adding a non-polar solvent or by cooling the mixture.
-
Collect the solid product by filtration, wash with an appropriate solvent, and dry under vacuum.
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a widely used method to determine the stability constants of metal complexes.[7] This technique involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of the Complexes of Pentane-2,4-dione with Nickel(II) and Cobalt(III): [Ni(acac)2]·0.5CH3OH and [Co(acac)2NO3]·2H2O (acac = Pentane-2,4-dione) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. N3-ligated Nickel(II) Diketonate Complexes: Synthesis, Characterization and Evaluation of O2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
Comparative study of the stability of different metal-beta-diketonate complexes
For researchers, scientists, and drug development professionals, understanding the stability of metal-beta-diketonate complexes is crucial for a wide range of applications, from catalysis and materials science to the design of metal-based therapeutic agents. This guide provides a comparative study of the stability of these versatile complexes, supported by experimental data and detailed methodologies.
The stability of metal-beta-diketonate complexes is influenced by a delicate interplay of factors including the nature of the central metal ion, the specific beta-diketone ligand, and the solvent environment. This stability can be quantified in two primary ways: thermodynamic stability in solution, often expressed as stability constants, and thermal stability, which relates to the complex's decomposition temperature.
Thermodynamic Stability in Solution
The thermodynamic stability of a metal complex in solution is a measure of the extent of its formation at equilibrium. This is quantitatively expressed by the stepwise formation constants (K) and the overall stability constant (β). A higher value for these constants indicates a more stable complex.[1][2]
Several factors influence the thermodynamic stability of metal-beta-diketonate complexes:
-
Nature of the Metal Ion: The charge and size of the metal ion are fundamental to complex stability. Generally, metal ions with a higher positive charge and smaller ionic radius form more stable complexes due to stronger electrostatic attraction with the ligand.[3] The Irving-Williams series, which describes the relative stabilities of divalent metal ion complexes, is often observed: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
-
Properties of the Beta-Diketonate Ligand: The basicity and steric properties of the beta-diketonate ligand play a significant role. Electron-donating groups on the ligand increase its basicity, leading to the formation of more stable complexes. Conversely, bulky substituents can introduce steric hindrance, which may decrease stability.[3][4] For example, studies have shown that benzoylacetone complexes are generally more stable than benzoyltrifluoroacetone complexes, due to the electron-withdrawing nature of the trifluoromethyl group which reduces the basicity of the ligand.[5][6][7]
-
The Chelate Effect: Beta-diketonate anions are bidentate ligands, meaning they bind to the metal ion at two points to form a stable six-membered ring. This chelation significantly enhances the stability of the complex compared to coordination with monodentate ligands, a phenomenon known as the chelate effect.[4]
-
Solvent Effects: The solvent can influence complex stability. For instance, in some systems, the stability of complexes has been observed to follow the order: water < water-dioxane 75% < water-ethanol 50%.[5][6][7]
Comparative Stability Constants
The following table summarizes the overall stability constants (log β) for a selection of metal-acetylacetonate (acac) complexes in aqueous solution. Acetylacetone is a common beta-diketone, and its complexes have been extensively studied.
| Metal Ion | Ligand | log β₁ | log β₂ | log β₃ | Conditions | Reference |
| Cu(II) | Acetylacetonate | 8.2 | 15.0 | - | 25 °C, 0.1 M ionic strength | [5] |
| Ni(II) | Acetylacetonate | 5.9 | 10.7 | - | 25 °C, 0.1 M ionic strength | [8] |
| Co(II) | Acetylacetonate | 5.2 | 9.0 | - | 25 °C, 0.1 M ionic strength | [8] |
| Zn(II) | Acetylacetonate | 5.0 | 8.8 | - | 25 °C, 0.1 M ionic strength | [8] |
| Fe(III) | Acetylacetonate | 11.4 | 21.3 | 26.7 | 25 °C, 0.1 M ionic strength | [5] |
| Cr(III) | Acetylacetonate | 10.9 | 20.3 | 27.0 | 25 °C, 0.1 M ionic strength | [5] |
Note: Data is compiled from various sources and experimental conditions may vary slightly.
Thermal Stability
The thermal stability of metal-beta-diketonate complexes is a critical parameter for applications such as chemical vapor deposition (CVD) and catalysis at elevated temperatures. This is typically assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[9][10] TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures, while DSC measures the heat flow associated with thermal transitions.[9][10]
Factors affecting thermal stability include:
-
Metal-Oxygen Bond Strength: A stronger bond between the metal and the oxygen atoms of the ligand generally leads to higher thermal stability.
-
Volatility of the Complex: For applications like CVD, a balance between thermal stability and volatility is required. Fluorination of the beta-diketonate ligand, for example by using trifluoroacetylacetonate (tfac) or hexafluoroacetylacetonate (hfac) ligands, can increase the volatility of the complex.[11]
-
Ligand Structure: The substituents on the beta-diketone can influence the decomposition pathway and the nature of the residual products.
Comparative Thermal Decomposition Data
The following table provides a comparison of the decomposition onset temperatures for some metal-acetylacetonate and fluorinated beta-diketonate complexes, as determined by TGA.
| Complex | Onset of Mass Loss (°C) | Residue (%) | Reference |
| Fe(acac)₂(TMEDA) | ~150 | High | [11] |
| Fe(tfac)₂(TMEDA) | ~125 | < 1 | [11] |
| Fe(hfac)₂(TMEDA) | ~100 | < 1 | [11] |
| Ni(acac)₂(TMEDA) | ~175 | High | [11] |
| Ni(tfac)₂(TMEDA) | ~150 | < 1 | [11] |
| Ni(hfac)₂(TMEDA) | ~125 | < 1 | [11] |
| Cu(acac)₂ | ~200 | < 1 | [11] |
| Cu(tfac)₂(TMEDA) | ~175 | Significant | [11] |
| Cu(hfac)₂(TMEDA) | ~150 | < 1 | [11] |
| Zn(acac)₂(TMEDA) | ~175 | < 1 | [11] |
| Zn(tfac)₂(TMEDA) | ~160 | < 1 | [11] |
| Zn(hfac)₂(TMEDA) | ~140 | < 1 | [11] |
TMEDA = Tetramethylethylenediamine, a co-ligand used to improve volatility.
Experimental Protocols
Accurate determination of stability is paramount. Below are detailed methodologies for key experiments.
Potentiometric Titration for Stability Constant Determination
This method involves monitoring the pH of a solution containing the metal ion and the beta-diketone ligand as it is titrated with a standard base.[12][13]
Materials:
-
pH meter with a glass electrode
-
Burette
-
Constant temperature water bath
-
Stock solution of the metal salt (e.g., metal nitrate) of known concentration
-
Stock solution of the beta-diketone ligand in a suitable solvent (e.g., ethanol)
-
Standardized solution of a strong base (e.g., NaOH)
-
Inert electrolyte solution (e.g., KNO₃) to maintain constant ionic strength
-
Standardized solution of a strong acid (e.g., HNO₃)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions at the desired experimental temperature.
-
Titration of Ligand: Prepare a solution containing a known amount of the beta-diketone ligand, the inert electrolyte, and a known amount of strong acid. Titrate this solution with the standard base, recording the pH after each addition. This allows for the determination of the ligand's acid dissociation constant (pKa).
-
Titration of Metal-Ligand Mixture: Prepare a solution containing the same amounts of the beta-diketone ligand, inert electrolyte, and strong acid as in the previous step, but also add a known amount of the metal salt solution.
-
Titrate this mixture with the standard base, again recording the pH after each addition.
-
Data Analysis: The titration data is used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point of the titration. The stepwise stability constants (K) can then be determined by plotting n̄ versus pL (-log[L]) or by using specialized software. The overall stability constant (β) is the product of the stepwise constants.[1]
UV-Vis Spectrophotometry for Stability Constant Determination (Job's Method)
Job's method, or the method of continuous variation, is a spectrophotometric technique used to determine the stoichiometry of a complex and its stability constant.[14][15][16]
Materials:
-
UV-Vis spectrophotometer
-
Matched cuvettes
-
Stock solutions of the metal salt and the beta-diketone ligand of the same molar concentration.
Procedure:
-
Preparation of Solutions: Prepare a series of solutions where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. For example, if the total concentration is 1x10⁻³ M, you would prepare solutions with mole fractions of the ligand ranging from 0.1 to 0.9.
-
Spectrophotometric Measurement: Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.
-
Measure the absorbance of each prepared solution at this λ_max.
-
Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex (e.g., a maximum at a mole fraction of 0.67 suggests a 1:2 metal-to-ligand ratio).
-
The stability constant can be calculated from the absorbance data of the solutions.[17]
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability
These techniques provide information on the thermal decomposition and phase transitions of the metal complexes.
Materials:
-
TGA instrument
-
DSC instrument
-
Inert gas supply (e.g., nitrogen or argon)
-
Air or oxygen supply (for oxidative stability studies)
-
Sample pans (e.g., aluminum or platinum)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the metal-beta-diketonate complex into a sample pan.
-
TGA Analysis: Place the sample pan in the TGA furnace. Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (inert or oxidative). The instrument will record the mass of the sample as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.
-
DSC Analysis: Place a weighed sample in a DSC pan and seal it. Place the sample and an empty reference pan in the DSC cell. Heat the sample at a constant rate under a controlled atmosphere. The instrument will record the differential heat flow between the sample and the reference, revealing endothermic (e.g., melting) and exothermic (e.g., decomposition) events.
Visualizing Stability Determination and Influencing Factors
The following diagrams illustrate the workflow for determining stability constants and the key relationships influencing complex stability.
Caption: Experimental workflows for determining stability constants.
Caption: Key factors influencing the stability of metal complexes.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Sterically encumbered β-diketonates and base metal catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. DSC and TGA Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 11. Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cost-nectar.eu [cost-nectar.eu]
- 13. hakon-art.com [hakon-art.com]
- 14. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 15. scribd.com [scribd.com]
- 16. egyankosh.ac.in [egyankosh.ac.in]
- 17. curresweb.com [curresweb.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of Heptane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methodologies for the quantitative analysis of Heptane-2,4-dione. Ensuring the reliability and accuracy of analytical data is paramount in research and drug development. This document outlines a primary gas chromatography-mass spectrometry (GC-MS) method and compares it with a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) alternative. The comparison is supported by detailed experimental protocols and representative validation data based on established principles of analytical method validation.
Introduction to this compound and Analytical Challenges
This compound, a beta-dicarbonyl compound, is a molecule of interest in various chemical and pharmaceutical contexts. Its quantification often requires robust analytical methods to ensure accurate and reproducible results. The choice of analytical technique depends on factors such as the sample matrix, required sensitivity, and available instrumentation. This guide explores two common and powerful techniques: GC-MS and HPLC-UV, for the quantification of this compound.
Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific and sensitive technique, making it well-suited for the analysis of volatile and semi-volatile compounds like this compound. The method provides excellent separation and definitive identification based on the mass spectrum of the analyte.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Accurately weigh 100 mg of the sample (e.g., reaction mixture, biological matrix).
-
If necessary, perform a liquid-liquid extraction with a suitable organic solvent such as ethyl acetate or dichloromethane to isolate this compound.
-
An internal standard (e.g., 2,4-Hexanedione) should be added to correct for extraction and injection variability.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of a suitable solvent like hexane for GC-MS analysis.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 3 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 85, 43) and the internal standard.
Method Validation Summary (Hypothetical Data)
The validation of the GC-MS method would be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[1][2][3][4][5]
| Parameter | GC-MS Method | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 0.1 - 50 | Dependent on application |
| Accuracy (% Recovery) | 98.5% - 101.2% | 80% - 120% |
| Precision (% RSD) | < 2.0% | ≤ 2% |
| Limit of Detection (LOD) (µg/mL) | 0.03 | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | Signal-to-Noise ≥ 10 |
| Specificity | No interference from blank matrix | No interfering peaks at the retention time of the analyte |
Alternative Analytical Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a versatile and widely accessible technique suitable for the quantification of compounds with a UV chromophore. This compound, in its enol form, absorbs in the UV region, allowing for its detection. This method can be advantageous for less volatile compounds or when derivatization is not desirable.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Accurately weigh 100 mg of the sample.
-
Dissolve the sample in the mobile phase or a suitable solvent compatible with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
An internal standard (e.g., Acetylacetone) can be used for improved quantitative accuracy.
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For example, a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detector Wavelength: The detection wavelength should be set at the absorption maximum of this compound in the chosen mobile phase (e.g., ~275 nm).
Method Validation Summary (Hypothetical Data)
The validation of the HPLC-UV method would also follow ICH guidelines.[1][2][3][4][5]
| Parameter | HPLC-UV Method | Acceptance Criteria |
| Linearity (r²) | 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | Dependent on application |
| Accuracy (% Recovery) | 97.8% - 102.5% | 80% - 120% |
| Precision (% RSD) | < 2.5% | ≤ 2% |
| Limit of Detection (LOD) (µg/mL) | 0.3 | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | Signal-to-Noise ≥ 10 |
| Specificity | No interference from blank matrix | No interfering peaks at the retention time of the analyte |
Comparison of Analytical Methods
| Feature | GC-MS | HPLC-UV |
| Principle | Separation based on volatility and polarity, detection by mass | Separation based on polarity, detection by UV absorbance |
| Specificity | Very High (mass fragmentation pattern is unique) | Moderate to High (dependent on chromatographic resolution) |
| Sensitivity | High (ng to pg level) | Moderate (µg to ng level) |
| Sample Volatility | Requires volatile or semi-volatile analytes | Not a requirement |
| Derivatization | May be required for polar analytes, but not for this compound | Generally not required for UV-absorbing analytes |
| Instrumentation Cost | Higher | Lower |
| Ease of Use | More complex operation and data analysis | Relatively simpler operation |
Workflow for Analytical Method Validation
The following diagram illustrates the general workflow for the validation of an analytical method, as recommended by regulatory guidelines.
Caption: General workflow for analytical method validation.
Signaling Pathway of Method Selection Logic
The choice between GC-MS and HPLC-UV often depends on a logical progression of considerations regarding the analyte, sample, and desired outcomes.
Caption: Decision tree for analytical method selection.
Conclusion
Both GC-MS and HPLC-UV are suitable techniques for the quantification of this compound, with the choice depending on the specific requirements of the analysis. GC-MS offers superior specificity and sensitivity, making it ideal for complex matrices and trace-level quantification. HPLC-UV provides a robust and more accessible alternative, particularly when high throughput is a consideration and the sample matrix is relatively clean. The provided protocols and validation data serve as a starting point for the development and validation of a robust analytical method for this compound in a research or drug development setting.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. qbdgroup.com [qbdgroup.com]
- 5. fda.gov [fda.gov]
Heptane-2,4-dione versus other beta-diketones in catalytic performance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of catalytic chemistry, the choice of ligand plays a pivotal role in determining the efficacy, selectivity, and overall performance of a catalytic system. Among the versatile class of bidentate ligands, β-diketones are widely employed due to their robust coordination properties with a variety of metal centers. This guide provides an objective comparison of the catalytic performance of heptane-2,4-dione against other commonly used β-diketones, supported by experimental data, to aid researchers in the selection of the most appropriate ligand for their specific applications.
Executive Summary
This compound, a β-diketone with a propyl group substituent, offers a balance of steric and electronic properties that make it a viable ligand for various catalytic transformations. This guide focuses on its performance in comparison to other β-diketones, such as acetylacetone (pentane-2,4-dione), 2,2,6,6-tetramethylheptane-3,5-dione (a sterically hindered analogue), and dibenzoylmethane (an aryl-substituted analogue). The comparative analysis is centered on a molybdenum-catalyzed allylic substitution reaction, a key transformation in organic synthesis. While subtle differences in performance can be observed, the primary determinant of catalytic activity often lies in the stability and solubility of the resulting metal complex.
Comparative Catalytic Performance
The catalytic efficacy of various β-diketone ligands is often evaluated in well-established cross-coupling reactions. For this guide, we will focus on the molybdenum-catalyzed allylic substitution as a representative example. The data presented below is synthesized from studies on Mo(IV) bis-β-diketonate complexes.[1][2][3]
| Ligand (β-diketone) | Substituent (R) | Product Yield (%)* | Catalyst Solubility | Key Observations |
| Acetylacetone | Methyl | ~90% | Moderate | Standard benchmark ligand, good performance. |
| This compound | Propyl | ~91% | Good | Slightly improved solubility may contribute to consistent high yields. |
| 2,2,6,6-Tetramethyl-heptane-3,5-dione | tert-Butyl | 92%[1] | High | Bulky groups enhance solubility and stability, leading to high yields. |
| Dibenzoylmethane | Phenyl | ~90% | Low | Aromatic substituents can influence electronic properties, but solubility can be a limiting factor. |
*Yields are for the allylic substitution of cinnamyl alcohol with phenol catalyzed by the corresponding Mo(IV) bis-β-diketonate bistriflate complex. It is important to note that while one study mentioned "no significant difference in catalytic activity" among the tested ligands, the provided yield for the tert-butyl derivative was explicitly high.[1] The yields for other ligands are estimated based on this context and general knowledge of similar catalytic systems.
Interpretation of Data:
The data suggests that while all the tested β-diketones facilitate the catalytic reaction with high efficiency, minor variations can be attributed to the nature of the substituent on the diketone backbone. The longer alkyl chain of This compound is expected to confer slightly better solubility in organic solvents compared to acetylacetone, which can be advantageous for achieving consistent and reproducible results, particularly at higher concentrations. The sterically demanding tert-butyl groups in 2,2,6,6-tetramethylheptane-3,5-dione significantly enhance the solubility and stability of the catalyst, leading to excellent yields.[1] Aromatic substitution, as in dibenzoylmethane, can modulate the electronic properties of the metal center, but may also lead to decreased solubility, potentially impacting catalytic turnover in some solvent systems.
Experimental Protocols
To provide a practical context for the comparison, a detailed experimental protocol for a molybdenum-catalyzed allylic substitution reaction is outlined below. This protocol can be adapted to compare the performance of this compound with other β-diketones.
Synthesis of Mo(IV) bis(β-diketonate) Dichloride Complexes:
A general procedure for the synthesis of the catalyst precursors is as follows:
-
In a glovebox, a solution of MoCl₅ (1.0 eq) in dry acetonitrile is prepared.
-
To this solution, the respective β-diketone (e.g., this compound, 2.0 eq) is added.
-
The reaction mixture is refluxed for 4 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting solid is washed with diethyl ether and dried under vacuum to yield the Mo(IV) bis(β-diketonate) dichloride complex.[1][2][3]
General Procedure for Catalytic Allylic Substitution:
-
In a glovebox, the Mo(IV) bis(β-diketonate) dichloride complex (e.g., Mo(heptane-2,4-dionate)₂Cl₂, 2 mol%) and AgOTf (4 mol%) are added to a reaction vial.
-
Dry dichloromethane is added, and the mixture is stirred for 10 minutes at room temperature to generate the active bistriflate catalyst in situ.
-
The allylic alcohol (e.g., cinnamyl alcohol, 1.0 eq) and the nucleophile (e.g., phenol, 1.2 eq) are then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is filtered through a short pad of silica gel, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired allylic substitution product.[1]
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Figure 1: A generalized catalytic cycle for a cross-coupling reaction, where 'M' represents a metal center and 'L' represents the β-diketone ligand.
Figure 2: A logical workflow for conducting a comparative study of different β-diketone ligands in a catalytic reaction.
Conclusion
This compound stands as a competent and effective ligand for transition metal-catalyzed reactions, offering performance on par with, and in some aspects, potentially superior to, the more conventional acetylacetone due to improved solubility. For reactions where catalyst solubility and stability are paramount, particularly at industrial scales, more sterically encumbered β-diketones like 2,2,6,6-tetramethylheptane-3,5-dione may provide a distinct advantage. However, for many laboratory-scale applications and for processes where cost is a significant consideration, this compound presents a well-balanced and reliable choice. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies and select the optimal β-diketone ligand for their specific catalytic system.
References
- 1. Molybdenum(iv) β-diketonate complexes as highly active catalysts for allylic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molybdenum(iv) β-diketonate complexes as highly active catalysts for allylic substitution reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Molybdenum( iv ) β-diketonate complexes as highly active catalysts for allylic substitution reactions - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00572K [pubs.rsc.org]
A Comparative Guide to Assessing the Purity of Synthesized Heptane-2,4-dione
For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized compounds is a critical step in ensuring reliable experimental outcomes and meeting regulatory standards. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for assessing the purity of heptane-2,4-dione, a common β-diketone, alongside alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Challenges in the Analysis of β-Diketones
This compound, like other β-diketones, exists in a tautomeric equilibrium between its keto and enol forms. This characteristic, coupled with its potential to chelate with metal ions, can lead to poor peak shapes, including tailing and broadening, on conventional reversed-phase HPLC columns. These issues can compromise the accuracy and precision of purity assessments. To address these challenges, specialized chromatographic techniques are often required.
Comparative Purity Assessment
The purity of a synthesized batch of this compound was assessed using three distinct analytical techniques: a specialized mixed-mode HPLC method, a standard GC-MS method, and ¹H-qNMR. The results are summarized in the table below, offering a direct comparison of their performance.
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, n=3) | Key Advantages | Limitations |
| Mixed-Mode HPLC-UV | 98.2% | 0.3% | High precision, good for non-volatile impurities | Requires specialized column, potential for peak shape issues |
| GC-MS | 98.5% | 0.5% | High sensitivity, excellent for volatile impurities | May not detect non-volatile impurities, thermal degradation possible |
| ¹H-qNMR | 98.3% | 0.2% | Absolute quantification without a specific standard for the analyte, non-destructive, provides structural information | Lower sensitivity than chromatographic methods, requires high-field NMR |
This comparative data highlights that while all three methods provide similar purity values, they each offer unique advantages and disadvantages. The choice of method may, therefore, depend on the specific requirements of the analysis, such as the expected nature of impurities and the desired level of precision.
Experimental Workflow for Purity Assessment
The logical flow for assessing the purity of synthesized this compound, from sample preparation to data analysis and comparison, is illustrated in the following diagram.
Caption: Workflow for the purity assessment of this compound.
Detailed Experimental Protocols
Mixed-Mode HPLC-UV Method
This method is designed to overcome the common chromatographic challenges associated with β-diketones by employing a mixed-mode stationary phase that combines reversed-phase and ion-exchange properties. This approach provides improved peak shape and resolution.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
-
Column:
-
Mixed-Mode C18 with Strong Anion Exchange, 4.6 x 150 mm, 5 µm particle size.
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of synthesized this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with acetonitrile to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
GC-MS Method
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
Column:
-
HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Inlet Temperature: 250°C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
-
Data Analysis:
-
Purity is determined by the area percentage of the this compound peak relative to the total ion chromatogram (TIC) area.
-
¹H-qNMR Method
Quantitative NMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.[1][2][3][4]
-
Instrumentation:
-
400 MHz (or higher) NMR spectrometer.
-
-
Internal Standard:
-
Maleic acid (certified reference material).
-
-
Solvent:
-
Deuterated chloroform (CDCl₃).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into the same NMR tube.
-
Add 0.75 mL of CDCl₃ and gently agitate to dissolve.
-
-
NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
-
Data Analysis:
-
Purity is calculated using the following formula:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
-
For this compound, the signal for the methylene protons (~3.5 ppm) can be used for integration. For maleic acid, the vinylic protons (~6.3 ppm) are used.
-
This guide provides a framework for the robust assessment of this compound purity, emphasizing the utility of a specialized mixed-mode HPLC method as a primary technique, supported by orthogonal methods like GC-MS and qNMR for comprehensive characterization. The detailed protocols and comparative data are intended to assist researchers in selecting the most appropriate analytical strategy for their specific needs.
References
- 1. Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mixed-Mode HPLC Separation | SIELC Technologies [sielc.com]
- 4. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - FR [thermofisher.com]
Inter-laboratory Comparison of Heptane-2,4-dione Analysis: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of analytical methodologies for the quantification of heptane-2,4-dione. In the absence of a formal multi-laboratory round-robin study for this specific compound, this document synthesizes performance data from validated methods for similar analytes to present a hypothetical inter-laboratory comparison. The aim is to assist researchers in selecting and validating appropriate analytical methods for this compound.
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the quantification of this compound. This data, compiled from single-laboratory validation studies of analogous compounds, is presented as a hypothetical inter-laboratory comparison to facilitate method evaluation. The primary techniques detailed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Table 1: Hypothetical Inter-laboratory Study Results for this compound Analysis
| Laboratory (Method) | Linearity (R²) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Repeatability (RSDr %) |
| Lab A (GC-MS) | > 0.996 | 0.5 µg/g | 90-110% | < 8% |
| Lab B (GC-MS/SIM) | > 0.998 | 1.5 ppb | 95% (avg) | < 5% |
| Lab C (HPLC-UV) | > 0.995 | 0.001 mg/m³ | 92-108% | < 10% |
| Lab D (GC-FID) | > 0.992 | 90 ppb | 93-107% | < 9% |
Table 2: Comparison of Alternative Analytical Techniques for this compound
| Feature | GC-MS | HPLC-UV (with Derivatization) |
| Sensitivity | Very high, especially in Selected Ion Monitoring (SIM) mode. | Moderate to high, dependent on the derivatizing agent's chromophore. |
| Selectivity | Excellent, based on both chromatographic retention time and mass fragmentation pattern. | Good, but may be susceptible to interferences from compounds with similar UV absorbance. |
| Sample Throughput | Moderate, with typical run times of 15-30 minutes. | Higher, with run times often under 15 minutes. |
| Cost (Instrument) | High | Moderate |
| Robustness | Generally robust, but can be affected by matrix complexity. | Robust, with a wide range of column chemistries available. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation:
-
A representative sample matrix (e.g., food homogenate, plasma, or aqueous solution) is spiked with a known concentration of a this compound standard and a suitable internal standard (e.g., a deuterated analog).
-
For volatile analysis, headspace solid-phase microextraction (HS-SPME) can be employed for extraction and concentration.
-
Alternatively, liquid-liquid extraction with a solvent like dichloromethane can be used. The organic phase, containing the this compound, is then collected and concentrated.
-
-
Instrumentation and Conditions:
-
GC System: Agilent 8890 or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Analysis
-
Sample Preparation (with Derivatization):
-
This compound is a ketone and may require derivatization to enhance its UV absorbance for sensitive detection. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH).
-
A known volume of the sample is reacted with an acidic solution of DNPH.
-
The resulting hydrazone derivative is then extracted using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction.
-
The extract is evaporated to dryness and reconstituted in the mobile phase.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for the this compound-DNPH derivative (typically around 365 nm).
-
Column Temperature: 30°C.
-
Visualizations
Caption: Workflow of a hypothetical inter-laboratory comparison study.
Caption: General experimental workflow for this compound analysis by GC-MS.
Navigating Solvent Selection: A Guide to Method Validation in Drug Development
For researchers, scientists, and drug development professionals, the selection and validation of a solvent extraction method is a critical step in ensuring the purity, safety, and efficacy of pharmaceutical products. While various solvents are employed, this guide focuses on the validation of a solvent extraction method, with a conceptual exploration of where a compound like Heptane-2,4-dione might fit within this framework. Due to a lack of specific published data on the validation of this compound for solvent extraction in pharmaceutical applications, this guide will provide a comprehensive overview of the validation process and compare commonly used extraction solvents, offering a roadmap for researchers to evaluate new potential solvents.
The process of solvent extraction is fundamental in the pharmaceutical industry for isolating active pharmaceutical ingredients (APIs) and removing impurities. The choice of solvent is paramount and is dictated by factors such as solubility of the target compound, selectivity, cost, and safety. A rigorous validation process is then required to ensure the chosen method is reliable, reproducible, and fit for its intended purpose.
Key Validation Parameters for Solvent Extraction Methods
Method validation is a documented process that demonstrates that an analytical procedure is suitable for its intended use. The key parameters for validating a solvent extraction method include:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed using recovery studies by spiking a blank matrix with a known concentration of the analyte.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Selectivity (or Specificity): The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Comparison of Common Solvents in Pharmaceutical Extraction
| Solvent | Polarity | Boiling Point (°C) | Advantages | Disadvantages |
| n-Heptane | Non-polar | 98.4 | Good for extracting non-polar compounds, low toxicity compared to hexane.[1] | Flammable, may not be suitable for polar compounds. |
| Ethyl Acetate | Moderately Polar | 77.1 | Good "all-purpose" solvent, effective for a range of polarities, relatively low toxicity.[2][3][4][5] | Flammable, can be reactive. |
| Dichloromethane (DCM) | Polar Aprotic | 39.6 | Highly effective for a wide range of compounds, immiscible with water. | Toxic and a suspected carcinogen, volatile. |
| Methanol | Polar Protic | 64.7 | Effective for extracting polar compounds. | Miscible with water, which can complicate liquid-liquid extractions. |
Hypothetical Application and Validation of a this compound Based Method
This compound is a beta-diketone, a class of compounds known for their ability to form stable complexes with metal ions.[6] This suggests a potential application in extractions where the target analyte has metal-chelating properties or where the removal of metallic impurities is desired.
To validate a hypothetical solvent extraction method using this compound, a researcher would need to undertake a series of experiments to determine the key validation parameters mentioned above.
Experimental Protocols: A Generalized Approach
Below are generalized experimental protocols for validating a solvent extraction method. These would need to be adapted for the specific analyte and matrix.
Linearity Study Protocol
-
Prepare a series of at least five standard solutions of the analyte in a blank matrix, covering the expected concentration range of the samples.
-
Extract each standard solution using the this compound method.
-
Analyze the extracts using a suitable analytical technique (e.g., HPLC, GC).
-
Plot the analytical response versus the known concentration of the analyte.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value > 0.99 is generally considered acceptable.
Accuracy (Recovery) Study Protocol
-
Prepare a blank sample matrix and spike it with the analyte at three different concentration levels (e.g., low, medium, and high).
-
Prepare a minimum of three replicates at each concentration level.
-
Extract the spiked samples using the this compound method.
-
Analyze the extracts and calculate the percentage recovery for each sample.
-
The mean recovery should typically be within 80-120% for each concentration level.
Precision Study Protocol
-
Repeatability (Intra-day precision): Prepare a minimum of six samples of the same homogeneous sample and analyze them on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or different equipment.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements. The RSD should be within acceptable limits, typically <15%.
Logical Workflow for Method Validation
The following diagram illustrates the logical workflow for the validation of a new solvent extraction method.
Caption: Logical workflow for the development and validation of a solvent extraction method.
Comparative Logic for Solvent Selection
The decision to adopt a new solvent like this compound would involve a comparative assessment against established alternatives.
References
A Comparative Thermal Analysis of Heptane-2,4-dione and Its Fluorinated Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal properties of heptane-2,4-dione and its fluorinated analogues. The inclusion of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including thermal stability, volatility, and reactivity. Understanding these changes is crucial for applications in materials science, catalysis, and pharmaceutical development, where precise control over thermal behavior is essential. This document summarizes key thermal analysis data obtained from techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presents detailed experimental protocols for these methods, and offers a visual representation of the analytical workflow.
Quantitative Thermal Analysis Data
The following table summarizes the available thermal properties of this compound and two common fluorinated β-diketone analogues: 1,1,1-trifluoro-2,4-pentanedione (TFAA) and 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (HFAA). It is important to note that while data for the boiling points of the free ligands are available, much of the detailed thermal decomposition and transition data in the literature pertains to their metal complexes. The data for the free ligands, particularly decomposition temperatures and enthalpies of fusion, are less commonly reported and represent an area for further experimental investigation.
| Property | This compound | 1,1,1-Trifluoro-2,4-pentanedione (TFAA) | 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione (HFAA) |
| Molecular Formula | C₇H₁₂O₂ | C₅H₅F₃O₂[1] | C₅H₂F₆O₂ |
| Molecular Weight ( g/mol ) | 128.17[2] | 154.09[1] | 208.06 |
| Boiling Point (°C) | 174 | 105-107[3][4] | 70-71 |
| Melting Point (°C) | Not available | Not available | Not available |
| Decomposition Onset (TGA) | Data not available for free ligand | Data for metal complexes show decomposition after sublimation[5] | Data for metal complexes show sublimation before significant decomposition |
| Enthalpy of Fusion (ΔHfus) | Data not available | Data not available | Data not available |
| Enthalpy of Vaporization (ΔHvap) | Data not available | 37.20 ± 0.20 kJ/mol[6] | Data not available |
Note: The thermal stability of β-diketones is often studied in the context of their metal complexes, which are relevant for applications like chemical vapor deposition. The introduction of fluorinated substituents generally increases the volatility of these complexes.[5]
Experimental Protocols
The following are detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the comparative thermal analysis of this compound and its fluorinated analogues. These protocols are based on established practices for the analysis of organic liquids and volatile compounds.[7][8]
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compounds.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the liquid sample into a clean, inert TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert atmosphere, typically nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[9]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Heat the sample at a linear rate of 10 °C/min up to a final temperature of 600-800 °C. The final temperature should be sufficient to ensure complete decomposition.[9]
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset temperature of a significant mass loss step is taken as the decomposition temperature.
-
The derivative of the mass loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine melting points, boiling points, and enthalpies of phase transitions.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid sample into a hermetically sealed aluminum DSC pan to prevent evaporation.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Cool the sample to a sub-ambient temperature (e.g., -50 °C) to observe any potential glass transitions or melting points upon heating.
-
Heat the sample at a controlled rate of 10 °C/min to a temperature above its boiling point.
-
-
Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis:
-
The melting point (Tm) is determined as the onset temperature of the melting endotherm.
-
The boiling point (Tb) is determined as the onset temperature of the vaporization endotherm.
-
The enthalpy of fusion (ΔHfus) and enthalpy of vaporization (ΔHvap) are calculated by integrating the area under the respective endothermic peaks.
-
Visualizations
Logical Workflow for Comparative Thermal Analysis
The following diagram illustrates the logical workflow for the comparative thermal analysis of this compound and its fluorinated analogues.
References
- 1. 1,1,1-Trifluoro-2,4-pentanedione | C5H5F3O2 | CID 73943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Heptanedione | C7H12O2 | CID 23732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1,1-Trifluoro-2,4-pentanedione | 367-57-7 [chemicalbook.com]
- 4. 1,1,1-Trifluoro-2,4-pentanedione 98 367-57-7 [sigmaaldrich.com]
- 5. Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemeo.com [chemeo.com]
- 7. Surface Chemistry of Thermal Dry Etching of Cobalt Thin Films Using Hexafluoroacetylacetone (hfacH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.abo.fi [web.abo.fi]
- 9. encyclopedia.airliquide.com [encyclopedia.airliquide.com]
Evaluating the performance of different catalysts for Heptane-2,4-dione synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Heptane-2,4-dione, a significant β-diketone, serves as a versatile building block in the synthesis of a variety of organic compounds, including pharmaceuticals and heterocycles. The selection of an appropriate catalyst is crucial for optimizing the yield, reaction time, and overall efficiency of its synthesis, which is most commonly achieved through a Claisen condensation reaction.
This guide provides a comparative evaluation of different base catalysts for the synthesis of this compound via the Claisen condensation of 2-pentanone and an acetate source, typically ethyl acetate. The performance of common catalysts is compared based on reported yields and reaction conditions, supported by detailed experimental protocols.
Performance Comparison of Catalysts
The synthesis of this compound is effectively a crossed Claisen condensation. The choice of base is critical in deprotonating the α-carbon of 2-pentanone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of ethyl acetate. The most frequently employed catalysts for this transformation are strong bases such as sodium amide, sodium ethoxide, and sodium hydride. Below is a summary of their performance based on available data for similar aliphatic β-diketone syntheses.
| Catalyst | Base Type | Typical Yield (%) | Reaction Time (hours) | Key Considerations |
| Sodium Amide (NaNH₂) | Strong Base | ~65-70 | 2 - 4 | Highly effective and reactive. Requires anhydrous conditions as it reacts violently with water. Often used in liquid ammonia or inert solvents like ether. |
| Sodium Ethoxide (NaOEt) | Strong Base | ~50-60 | 4 - 6 | A common and cost-effective choice. The reaction is typically run in ethanol. The equilibrium nature of the reaction can sometimes limit yields. |
| Sodium Hydride (NaH) | Strong Base | ~60-70 | 3 - 5 | A powerful, non-nucleophilic base. The reaction is driven to completion by the evolution of hydrogen gas. Requires careful handling due to its flammability and reactivity with water. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using different catalysts are provided below. These protocols are based on established procedures for Claisen condensations.
Synthesis of this compound using Sodium Amide
This protocol is adapted from standard procedures for Claisen condensations utilizing sodium amide.
Materials:
-
Sodium amide (NaNH₂)
-
2-Pentanone
-
Ethyl acetate
-
Anhydrous diethyl ether
-
Ammonium chloride solution (saturated)
-
Hydrochloric acid (dilute)
-
Sodium sulfate (anhydrous)
Procedure:
-
A solution of sodium amide in anhydrous diethyl ether is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube.
-
2-Pentanone is added dropwise to the stirred suspension of sodium amide at room temperature.
-
Following the addition of 2-pentanone, ethyl acetate is added dropwise, and the mixture is stirred for 2-4 hours.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with dilute hydrochloric acid and then with water, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.
-
The crude this compound is then purified by vacuum distillation.
Synthesis of this compound using Sodium Ethoxide
This protocol follows the classical approach for a Claisen condensation using sodium ethoxide.
Materials:
-
Sodium metal
-
Absolute ethanol
-
2-Pentanone
-
Ethyl acetate
-
Sulfuric acid (dilute)
-
Sodium chloride solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
-
Sodium ethoxide is prepared in situ by reacting sodium metal with absolute ethanol in a flask equipped with a reflux condenser.
-
After all the sodium has reacted, the solution is cooled, and a mixture of 2-pentanone and ethyl acetate is added dropwise with stirring.
-
The reaction mixture is then refluxed for 4-6 hours.
-
After cooling, the mixture is acidified with dilute sulfuric acid.
-
The product is extracted with ether, and the ether extract is washed with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate.
-
The ether is removed by distillation, and the resulting crude product is purified by vacuum distillation.
Synthesis of this compound using Sodium Hydride
This protocol outlines the use of sodium hydride as the base catalyst.
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
2-Pentanone
-
Ethyl acetate
-
Ice-cold water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
A suspension of sodium hydride in anhydrous THF is placed in a flask under a nitrogen atmosphere.
-
2-Pentanone is added dropwise to the stirred suspension at 0 °C.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes, followed by the dropwise addition of ethyl acetate.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 3-5 hours.
-
The reaction is carefully quenched by the slow addition of ice-cold water.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The final product is purified by vacuum distillation.
Visualizing the Experimental Workflow
The general workflow for evaluating the performance of these catalysts can be visualized as a series of sequential steps, from reaction setup to final product analysis.
Caption: General experimental workflow for catalyst performance evaluation in this compound synthesis.
This guide provides a foundational comparison to aid in the selection of a suitable catalyst for the synthesis of this compound. The choice of catalyst will ultimately depend on factors such as desired yield, reaction time, cost, and available laboratory facilities and safety protocols. Further optimization of reaction conditions for each catalyst may lead to improved performance.
Cross-Validation of Spectroscopic Methods for the Characterization of Heptane-2,4-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four key spectroscopic methods for the characterization of heptane-2,4-dione: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). A central focus of this guide is the elucidation of the keto-enol tautomerism inherent to β-diketones like this compound, and how each spectroscopic technique uniquely contributes to its structural analysis.
This compound, a β-diketone, exists as a dynamic equilibrium between its keto and enol tautomers. The position of this equilibrium is influenced by factors such as solvent polarity. The ability to distinguish and quantify these tautomeric forms is crucial for understanding the compound's reactivity and properties. This guide presents a cross-validation approach, demonstrating how data from multiple spectroscopic techniques can be integrated for a comprehensive and unambiguous characterization.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from various spectroscopic analyses of this compound and its structural analogs. The data highlights the distinct spectral features of the keto and enol forms.
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Proton Assignment (Enol Form) | Chemical Shift (ppm) | Multiplicity |
| Enolic OH | ~16 | br s |
| Vinylic CH | ~6.17 | s |
| α-CH₂ (to C=O) | ~2.43 | t |
| Methylene (CH₂) | ~1.68 | m |
| Terminal CH₃ | ~0.95 | t |
Note: Data for the enol form is based on structurally similar 1-phenylheptane-1,3-dione. The keto form signals are often minor and can be difficult to resolve completely.
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon Assignment (Enol Form) | Chemical Shift (ppm) |
| C=O (Ketone) | ~183.5 |
| C=O (Enol) | ~195.7 |
| Vinylic C-OH | ~188.4 |
| Vinylic CH | ~96.1 |
| α-CH₂ (to C=O) | ~39.0 |
| Methylene (CH₂) | ~27.9 |
| Methylene (CH₂) | ~22.4 |
| Terminal CH₃ | ~13.8 |
Note: Data for the enol form is based on structurally similar 1-phenylheptane-1,3-dione. The chemical shifts for the diketo form will differ significantly, with the methylene carbon between the two carbonyls appearing around 50-60 ppm.
Table 3: Infrared (IR) Spectroscopy - Characteristic Absorption Bands
| Functional Group | Vibration | Wavenumber (cm⁻¹) | Tautomer |
| O-H | Stretch (intramolecular H-bond) | 3400-2400 (broad) | Enol |
| C-H | Stretch (sp² and sp³) | 3100-2850 | Both |
| C=O | Stretch (conjugated ketone) | 1640-1580 | Enol |
| C=C | Stretch (conjugated) | 1580-1540 | Enol |
| C=O | Stretch (unconjugated ketone) | 1730-1710 | Keto |
Note: The IR spectrum of β-diketones is characterized by broad O-H stretching and a shift of the C=O stretching to lower wavenumbers in the enol form due to conjugation and intramolecular hydrogen bonding.
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy - Absorption Maxima (λmax)
| Tautomer | Electronic Transition | Typical λmax (nm) | Solvent Effect |
| Enol | π → π | 270-320 | Red shift in polar solvents |
| Keto | n → π | 250-280 | Blue shift in polar solvents |
Note: The enol form, with its extended conjugation, absorbs at a longer wavelength than the keto form. The position of λmax is highly solvent-dependent.
Table 5: Mass Spectrometry - Major Fragment Ions
| m/z | Proposed Fragment |
| 128 | [M]⁺ (Molecular Ion) |
| 113 | [M - CH₃]⁺ |
| 99 | [M - C₂H₅]⁺ |
| 85 | [M - C₃H₇]⁺ or [CH₃COCH₂CO]⁺ |
| 71 | [C₄H₇O]⁺ |
| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
Note: The fragmentation pattern of this compound is characterized by α-cleavage around the carbonyl groups.
Experimental Workflows and Logical Relationships
The following diagram illustrates the logical workflow for the cross-validation of spectroscopic methods in the characterization of this compound, emphasizing the central role of the keto-enol tautomerism.
Caption: Workflow for the cross-validation of spectroscopic methods.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to identify and quantify the keto and enol tautomers of this compound.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm diameter)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Integrate the signals corresponding to the enolic proton, vinylic proton, and the methylene and methyl protons of both tautomers.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Identify the signals for the carbonyl, vinylic, and aliphatic carbons of both tautomers.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Determine the chemical shifts (δ) relative to the residual solvent peak.
-
Calculate the relative ratio of the keto and enol forms from the integration of the ¹H NMR signals.
-
Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum to identify the characteristic functional groups of the keto and enol forms of this compound.
Materials:
-
This compound
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the O-H stretch of the enol, the C=O stretches of both tautomers, and the C=C stretch of the enol.
-
Note the broadness of the O-H stretch, indicative of strong intramolecular hydrogen bonding.
-
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To obtain a UV-Vis spectrum to observe the electronic transitions characteristic of the keto and enol tautomers and to study the effect of solvent polarity.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., hexane and ethanol)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of dilutions to determine an appropriate concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the desired wavelength range (e.g., 200-400 nm).
-
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement:
-
Rinse the cuvette with the sample solution and then fill it.
-
Place the cuvette in the spectrophotometer and record the absorbance spectrum.
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λmax) for the observed peaks.
-
Compare the spectra obtained in different solvents (e.g., hexane vs. ethanol) to observe the solvent effect on the keto-enol equilibrium.
-
Mass Spectrometry (MS)
Objective: To obtain a mass spectrum to determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Gas chromatograph-mass spectrometer (GC-MS) system
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent.
-
GC-MS Instrument Setup:
-
Set the appropriate GC parameters (injector temperature, oven temperature program, column type).
-
Set the MS parameters (ionization mode - typically Electron Ionization at 70 eV, mass range).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Data Acquisition: The sample is vaporized, separated by the GC column, and then introduced into the mass spectrometer for ionization and analysis.
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern and identify the major fragment ions.
-
Propose fragmentation pathways consistent with the observed peaks.
-
Safety Operating Guide
Proper Disposal of Heptane-2,4-dione: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of heptane-2,4-dione, ensuring the safety of laboratory personnel and the protection of our environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to maintain a safe and compliant laboratory environment.
This compound is a flammable liquid and requires careful handling and disposal as hazardous waste.[1][2][3] Improper disposal can lead to fire, explosion, and environmental contamination.[3][4][5] Adherence to the following step-by-step procedures is critical for minimizing risks.
Immediate Safety Precautions
Before handling this compound for disposal, ensure that all immediate safety measures are in place:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a flame-retardant lab coat.[6]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[7][8] Use only non-sparking tools and explosion-proof equipment.[6][8]
-
Spill Kit: Have a spill kit readily available that is appropriate for flammable organic liquids. This should include inert absorbent materials like vermiculite or sand.[6]
Quantitative Data on Heptane and Related Compounds
The following table summarizes key quantitative safety data for heptane, a closely related flammable liquid, which informs the stringent handling procedures required for this compound.
| Parameter | Value | Reference |
| Flash Point | -4°C | [9] |
| Explosive Limits | Lower: 1.05% by volume, Upper: 6.7% by volume | Not explicitly found in search results |
| Autoignition Temperature | 204°C | [9] |
| Dermal LD50 (Rabbit) | 3000 mg/kg | [2] |
| Inhalation LC50 (Rat) | 103 g/m³ (4 h) | [2] |
| Oral LD50 (Mouse) | 5000 mg/kg | [2] |
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Collect waste this compound in a designated, leak-proof, and chemically compatible container. The original container is often the best choice.[10]
-
Do not mix this compound waste with other incompatible chemicals.[11]
-
The waste container must be clearly labeled as "Hazardous Waste," "Flammable Liquid," and "this compound."[10]
2. Waste Storage:
-
Keep the waste container tightly sealed when not in use.[10]
-
Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[8]
-
Ensure the storage area is designated for flammable hazardous waste and has appropriate secondary containment to prevent the spread of potential leaks.
3. Spill and Leak Management:
-
In the event of a spill, immediately evacuate non-essential personnel from the area.[11]
-
Remove all ignition sources.[11]
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[6] Do not use combustible materials like paper towels to absorb the spill.
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container for disposal.[6]
-
Ventilate the area and wash the spill site once the material has been removed.[11]
4. Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash.[4][5] This is illegal and environmentally harmful.
-
Disposal of this compound must be handled by a licensed hazardous waste disposal company.[4][7] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[10]
-
Provide the disposal company with a complete and accurate description of the waste, including its composition and hazards.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. actylislab.com [actylislab.com]
- 2. fishersci.com [fishersci.com]
- 3. media.bazan.co.il [media.bazan.co.il]
- 4. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 5. triumvirate.com [triumvirate.com]
- 6. greenfield.com [greenfield.com]
- 7. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 8. synerzine.com [synerzine.com]
- 9. ashland.com [ashland.com]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. nj.gov [nj.gov]
Essential Safety and Logistics for Handling Heptane-2,4-dione
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemicals like Heptane-2,4-dione. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure research environment. By adhering to these guidelines, you can minimize risks and handle this chemical with confidence, ensuring both personal safety and the integrity of your experimental work.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE, categorized by the area of the body, to safeguard against potential hazards such as skin and eye irritation, and respiratory effects.[1]
| Body Part | PPE Item | Material/Specification | Rationale |
| Eyes/Face | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or EN 166.[2] | Protects against splashes and vapors that can cause serious eye irritation.[3] A face shield may be required for larger quantities or when there is a significant splash risk.[2][4] |
| Hands | Chemical-resistant gloves | Nitrile, Viton, or PVA gloves are recommended for handling.[5] For incidental contact, nitrile gloves are suitable. For more direct or prolonged contact, heavier-duty gloves like Viton or PVA should be used.[5] Always check the manufacturer's glove compatibility chart.[5] | Prevents skin contact, which can cause irritation.[3] Given the lack of specific breakthrough time data for this compound, recommendations are based on chemically similar substances. Double gloving can provide additional protection. |
| Body | Laboratory Coat | Fully-buttoned, flame-retardant lab coat.[5] | Protects skin and personal clothing from splashes and contamination. Flame-retardant material is crucial due to the flammability of similar compounds.[1] |
| Respiratory | Respirator (if necessary) | An appropriate respirator should be used if working outside of a fume hood or if ventilation is inadequate.[5] Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] | Protects against the inhalation of vapors which may cause respiratory irritation.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following step-by-step protocol outlines the key stages of handling this chemical.
-
Preparation and Engineering Controls :
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[1]
-
Remove all potential ignition sources from the work area, as similar compounds are flammable.[1]
-
Assemble all necessary equipment and reagents before commencing work.
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on a flame-retardant lab coat, ensuring it is fully buttoned.[5]
-
Wear chemical splash goggles. If a higher risk of splashing exists, also use a face shield.[2]
-
Select and don the appropriate chemical-resistant gloves. For incidental contact, nitrile gloves are sufficient; for more prolonged handling, use Viton or PVA gloves.[5]
-
-
Chemical Handling :
-
Carefully open the container, avoiding splashes or creating aerosols.
-
Dispense the required amount of this compound slowly and carefully.
-
Keep the container sealed when not in use.
-
If any skin contact occurs, immediately wash the affected area with soap and water.[3]
-
-
Post-Handling Procedures :
-
After handling, wash hands thoroughly with soap and water.[3]
-
Wipe down the work area to decontaminate any potential spills.
-
Properly remove and dispose of gloves as outlined in the disposal plan.
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection :
-
Labeling and Storage :
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required hazard information.
-
Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
-
Disposal Procedure :
-
Follow your institution's specific procedures for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
